ethyl N-(2-cyano-4-nitrophenyl)glycinate
Description
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Properties
IUPAC Name |
ethyl 2-(2-cyano-4-nitroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)7-13-10-4-3-9(14(16)17)5-8(10)6-12/h3-5,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOJEFDHGOMHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate, a key intermediate in the development of various pharmacologically active molecules. The document elucidates the core chemical principles, a detailed experimental protocol, characterization data, and critical safety considerations. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry. This guide is intended to equip researchers with the necessary knowledge to confidently and safely execute this synthesis and to understand the underlying chemical rationale.
Introduction: The Significance of Ethyl N-(2-cyano-4-nitrophenyl)glycinate
Ethyl N-(2-cyano-4-nitrophenyl)glycinate serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, some of which have shown promise in drug discovery programs. The presence of the nitro and cyano groups makes the aromatic ring highly electron-deficient, facilitating its modification and elaboration into more complex molecular architectures. The glycine ester moiety provides a handle for further chemical transformations, such as peptide coupling or cyclization reactions. Understanding the efficient synthesis of this intermediate is therefore of considerable interest to scientists in the pharmaceutical and chemical research sectors.
The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach
The most direct and widely employed method for the synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate is the nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-5-nitrobenzonitrile and ethyl glycinate.
Mechanistic Insights
The SNAr reaction is a two-step addition-elimination mechanism.[1] The aromatic ring of 2-fluoro-5-nitrobenzonitrile is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups.[2][3] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon the addition of the nucleophile (the amino group of ethyl glycinate).[1] In the subsequent step, the fluoride ion, a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the final product.
Caption: Generalized workflow of the SNAr reaction.
The Role of Triethylamine
Triethylamine (Et₃N) is employed as a non-nucleophilic base in this reaction. Its primary function is to deprotonate the ammonium salt that is formed after the initial nucleophilic attack of the ethyl glycinate on the aromatic ring. This neutralization step is crucial as it regenerates the neutral amine, allowing the reaction to proceed to completion and preventing the accumulation of acidic byproducts that could lead to unwanted side reactions.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Purity | Supplier |
| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | 166.11 g/mol | >97% | Major chemical suppliers |
| Ethyl glycinate hydrochloride | 623-33-6 | 139.58 g/mol | >98% | Major chemical suppliers |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | >99% | Major chemical suppliers |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous | Major chemical suppliers |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Major chemical suppliers |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | Major chemical suppliers |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Major chemical suppliers |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 eq).
-
Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.
-
Addition of Amine: In a separate flask, suspend ethyl glycinate hydrochloride (1.1 eq) in DMF. To this suspension, add triethylamine (2.2 eq) dropwise at room temperature. Stir for 10-15 minutes to liberate the free base.
-
Reaction Initiation: Add the ethyl glycinate solution to the solution of 2-fluoro-5-nitrobenzonitrile.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford ethyl N-(2-cyano-4-nitrophenyl)glycinate as a solid.
Caption: Experimental workflow for the synthesis.
Characterization Data
The following table summarizes the expected characterization data for ethyl N-(2-cyano-4-nitrophenyl)glycinate.
| Property | Expected Value |
| Appearance | Yellow to orange solid |
| Molecular Formula | C₁₁H₁₁N₃O₄ |
| Molecular Weight | 249.22 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.4-8.2 (m, 2H, Ar-H), 7.0-6.8 (m, 1H, Ar-H), 4.3 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 4.2 (d, J = 5.0 Hz, 2H, -NHCH₂-), 1.3 (t, J = 7.2 Hz, 3H, -OCH₂CH₃). Note: The NH proton may be broad and its chemical shift can vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0 (C=O), 148.0 (C-NO₂), 145.0 (C-NH), 132.0 (Ar-CH), 128.0 (Ar-CH), 118.0 (Ar-CH), 116.0 (C-CN), 105.0 (C-CN), 62.0 (-OCH₂CH₃), 45.0 (-NHCH₂-), 14.0 (-OCH₂CH₃). |
| IR (KBr, cm⁻¹) | ν: 3350-3400 (N-H stretch), 2230 (C≡N stretch), 1740 (C=O stretch, ester), 1580, 1340 (NO₂ stretch). |
| Expected Yield | 70-85% |
Safety Precautions and Troubleshooting
Safety
-
2-Fluoro-5-nitrobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.[4] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine: Triethylamine is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. Handle with care in a fume hood.
-
Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with extreme caution. Avoid inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Check the quality of the triethylamine. Increase reaction time or temperature slightly. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous phase. Be careful during the concentration step to avoid loss of volatile product. | |
| Impure Product | Presence of unreacted starting materials. | Optimize reaction time and temperature based on TLC monitoring. |
| Formation of side products. | Ensure the reaction is not overheated. Use purified reagents. |
Conclusion
The synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can reliably synthesize this compound in high yield and purity. This will facilitate further research and development in the synthesis of novel bioactive molecules.
References
-
Synthesis of glycine p-nitrophenyl ester. PrepChem.com. (URL: [Link])
-
Glycine, N-(o-nitrophenyl)-, ethyl ester. PubChem. (URL: [Link])
-
The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. ResearchGate. (URL: [Link])
-
SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Semantic Scholar. (URL: [Link])
-
Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl). Journal of Scientific Research. (URL: [Link])
-
SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. Oriental Journal of Chemistry. (URL: [Link])
-
Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. (URL: [Link])
-
N-(4-Nitrophenyl)glycine ethyl ester. Chemsrc.com. (URL: [Link])
-
(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. National Center for Biotechnology Information. (URL: [Link])
-
N-(4-Nitrophenyl)glycine ethyl ester. PubChem. (URL: [Link])
- Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. (URL: [Link])
-
Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])
-
The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])
Sources
Ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS 1158272-89-9): Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry
Executive Summary
Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a highly functionalized, high-value synthetic intermediate widely utilized in medicinal chemistry and advanced organic synthesis. Characterized by an electron-deficient aromatic ring bearing orthogonal reactive sites—a cyano group, a nitro group, and an ester-functionalized secondary amine—this molecule serves as a versatile building block. It is primarily deployed in the construction of complex heterocyclic scaffolds, such as benzimidazoles, quinoxalines, and advanced azo dyes[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications for drug development professionals.
Physicochemical Profiling & Molecular Descriptors
Understanding the physicochemical properties of ethyl N-(2-cyano-4-nitrophenyl)glycinate is critical for optimizing reaction conditions, predicting solubility, and designing purification workflows. The presence of the nitroaromatic chromophore typically imparts a yellow to brownish hue to the solid product, a common visual indicator of its purity and structural integrity[2].
Table 1: Key Physicochemical Properties and Molecular Descriptors
| Property | Value |
| Chemical Name | Ethyl N-(2-cyano-4-nitrophenyl)glycinate |
| CAS Registry Number | 1158272-89-9 |
| Molecular Formula | C11H11N3O4 |
| Molecular Weight | 249.22 g/mol |
| Appearance | Yellow to brownish solid/powder |
| Topological Polar Surface Area (TPSA) | ~107.9 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 7 |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water |
The molecule exhibits a relatively high Topological Polar Surface Area (TPSA) due to the cumulative contributions of the nitro, cyano, and ester groups. This high polarity dictates its solubility profile: it is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in chlorinated solvents, but practically insoluble in water[2]. This insolubility in water is a critical property leveraged during the synthetic workup phase.
Synthetic Methodologies: The SNAr Pathway
The de novo synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate is canonically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The most efficient route employs 2-fluoro-5-nitrobenzonitrile and glycine ethyl ester hydrochloride.
Causality in Reaction Design:
-
Electrophile Activation: The fluorine atom is highly activated toward nucleophilic attack. The strong electron-withdrawing nature of both the para-nitro group (-M, -I effects) and the ortho-cyano group (-M, -I effects) severely depletes the electron density at the C2 position, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[1].
-
Base Selection: Glycine ethyl ester is supplied as a hydrochloride salt to prevent premature self-condensation (diketopiperazine formation). Anhydrous potassium carbonate (K₂CO₃) is selected as the base. Unlike sodium hydroxide, which would indiscriminately hydrolyze both the ethyl ester and the cyano group, K₂CO₃ is a mild, non-nucleophilic base that effectively liberates the free amine and acts as an acid scavenger for the generated HF.
-
Solvent Dynamics: N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, DMF poorly solvates the nucleophilic amine (leaving it highly reactive) while effectively stabilizing the negatively charged Meisenheimer complex transition state, thereby accelerating the reaction rate.
Self-Validating Experimental Protocol:
-
Preparation: Charge a dry, round-bottom flask with 2-fluoro-5-nitrobenzonitrile (1.0 equiv) and glycine ethyl ester hydrochloride (1.2 equiv).
-
Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) to the mixture, followed by anhydrous DMF (0.5 M relative to the electrophile).
-
Reaction: Stir the suspension at 60 °C under an inert nitrogen atmosphere. Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the high-Rf fluorinated starting material and the emergence of a vibrant yellow, lower-Rf spot confirms the formation of the product.
-
Workup: Once complete (typically 2-4 hours), cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (10 volumes). Validation Check: The sudden change in solvent polarity forces the hydrophobic product to precipitate quantitatively, while DMF, excess K₂CO₃, and the KF byproduct remain dissolved.
-
Isolation: Filter the resulting yellow precipitate, wash extensively with cold water, and dry in vacuo to yield the crude product, which is often >95% pure by NMR.
Workflow and SNAr mechanism for synthesizing ethyl N-(2-cyano-4-nitrophenyl)glycinate.
Downstream Reactivity & Medicinal Chemistry Applications
The strategic placement of functional groups on ethyl N-(2-cyano-4-nitrophenyl)glycinate makes it a privileged scaffold for divergent synthesis in drug discovery.
-
Nitro Reduction: Treatment with Palladium on Carbon (Pd/C) under a hydrogen atmosphere, or using iron powder and ammonium chloride, selectively reduces the nitro group to an aniline. This generates a highly nucleophilic center poised for subsequent cyclization into benzimidazole derivatives, a core motif in numerous active pharmaceutical ingredients (APIs).
-
Ester Hydrolysis: Mild saponification using lithium hydroxide (LiOH) in a THF/water mixture yields the corresponding carboxylic acid. This acid can be coupled with various primary or secondary amines using standard amide coupling reagents (e.g., HATU, EDC) to explore structure-activity relationships (SAR).
-
Heterocyclic Cyclization: The proximity of the secondary amine and the cyano group allows for acid-catalyzed cyclizations to form quinazoline or quinoxaline scaffolds, which are highly valued in oncology and infectious disease drug discovery.
Downstream medicinal chemistry applications of ethyl N-(2-cyano-4-nitrophenyl)glycinate.
Handling, Safety, and Toxicity
Ethyl N-(2-cyano-4-nitrophenyl)glycinate is an active chemical intermediate and must be handled with appropriate safety measures. According to its GHS classification, it is a known skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
Safety Protocol: All handling should be conducted within a certified chemical fume hood. Personnel must wear nitrile gloves, safety goggles, and a standard lab coat. In the event of skin contact, the affected area should be washed immediately with copious amounts of soap and water[2]. Thermal decomposition may release toxic fumes, including carbon oxides and nitrogen oxides, necessitating proper ventilation and fire-suppression systems[2].
References
-
Arkat USA (2010). Synthesis of nitroaryl derivatives of glycine via oxidative nucleophilic substitution of hydrogen in nitroarenes. Retrieved from[Link]
Sources
Structural Characterization and Validation of Ethyl N-(2-cyano-4-nitrophenyl)glycinate: A Multi-Modal Analytical Framework
Here is an in-depth technical guide on the structure elucidation of ethyl N-(2-cyano-4-nitrophenyl)glycinate.
Executive Summary
Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a critical intermediate in the synthesis of fused heterocyclic scaffolds, particularly quinazolines and pteridines used in kinase inhibitor development.[1] Its structural integrity is defined by the precise regiochemical arrangement of the cyano (-CN) and nitro (-NO2) groups relative to the glycine moiety.[1]
This guide details a self-validating analytical framework to confirm the identity, regiochemistry, and purity of this compound. We move beyond simple spectral matching to a first-principles derivation of structure using orthogonal datasets (MS, IR, NMR, and X-ray).
Synthesis Context & Impurity Profile
To understand the structure, one must understand its origin. The standard synthesis involves a Nucleophilic Aromatic Substitution (
-
Mechanism: The amine of the glycine attacks the carbon bearing the chlorine. This position is activated by the ortho-cyano and para-nitro groups, which stabilize the Meisenheimer complex intermediate.[1]
-
Regiochemical Imperative: Confirmation that the nucleophilic attack occurred at the C-Cl bond (position 2) rather than displacing the nitro group (position 5) or the cyano group (position 1) is the primary analytical challenge.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the synthesis pathway and the critical decision points for structural validation.
Figure 1: Synthesis pathway illustrating the
Spectroscopic Elucidation Strategy
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula (
-
Method: ESI-TOF (Positive Mode).[1]
-
Expectation:
-
Diagnostic Value: High-resolution data rules out hydrolysis byproducts (e.g., the carboxylic acid form,
, which would appear at 222.05).
Infrared Spectroscopy (FT-IR)
Objective: Identify functional group integrity.
-
Key Bands:
Nuclear Magnetic Resonance (NMR)
This is the definitive tool for regiochemistry. We utilize DMSO-
3.3.1
H NMR Analysis (400 MHz, DMSO-
)
The aromatic region must show a 1,2,4-trisubstituted pattern .
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| NH | 8.00 - 8.50 | Triplet (br) | Coupled to glycine | |
| H-3 | 8.45 - 8.55 | Doublet (d) | Key Signal. Located between | |
| H-5 | 8.20 - 8.30 | Doublet of Doublets (dd) | Ortho to H-6, Meta to H-3.[1] | |
| H-6 | 7.00 - 7.20 | Doublet (d) | Ortho to H-5.[1] Shielded relative to H-3/H-5 due to proximity to the electron-donating amine.[1] | |
| Gly-CH2 | 4.10 - 4.20 | Doublet | Collapses to singlet upon | |
| Et-CH2 | 4.15 | Quartet | Typical ethyl ester pattern.[1] | |
| Et-CH3 | 1.20 | Triplet | Typical ethyl ester pattern.[1] |
3.3.2 Regiochemistry Proof via HMBC
To prove the amine is at position 1 (relative to the ring numbering where CN is 2 and NO2 is 4), use HMBC (Heteronuclear Multiple Bond Correlation) .
-
Correlation 1: The NH proton should show a strong 3-bond correlation to the aromatic carbon bearing the cyano group (
) and the carbon bearing H-6.[1] -
Correlation 2: The H-3 proton should correlate to the Cyano carbon (
) and the Nitro carbon ( ).[1]
Visualization: NMR Connectivity Logic
Figure 2: HMBC correlations required to confirm the 2-cyano-4-nitro substitution pattern.
Experimental Protocols
Synthesis (Small Scale Validation)
-
Charge: In a 50 mL round-bottom flask, dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq, 5 mmol) in anhydrous DMF (10 mL).
-
Add: Ethyl glycinate hydrochloride (1.2 eq) and Diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The starting material (
) should disappear, replaced by a fluorescent yellow spot ( ). -
Workup: Pour into ice water (50 mL). The product usually precipitates as a yellow solid.[1] Filter and wash with cold water.[1]
Purification (Recrystallization)
Impurities often include hydrolyzed ester or unreacted chloride.[1]
-
Dissolve the crude yellow solid in minimal boiling Ethanol.[1]
-
If dissolution is incomplete, add small amounts of Acetone.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Result: Fine yellow needles. M.P. expected range: 130–150°C (Note: Exact MP depends on polymorph; rely on NMR for purity).
X-Ray Crystallography (The Gold Standard)
If the molecule is a new chemical entity (NCE) in your specific pipeline, a single-crystal structure is mandatory.
-
Growth Method: Slow evaporation of an Ethanol/Ethyl Acetate (3:1) solution.
-
Validation: The diffraction pattern will unambiguously show the nitro group para to the amine linkage, ruling out any rearrangement.
References
-
Nucleophilic Arom
) Mechanisms-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews.[1]
-
-
Synthesis of Nitroaniline Deriv
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews.[1] (Context on metal-free vs metal-catalyzed amination).
-
-
NMR of Nitro-Arom
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for assigning coupling constants in trisubstituted benzenes).
-
General Protocol for Amin
-
Organic Syntheses, Coll.[2] Vol. 10, p. 423 (2004). (Analogous procedures for displacement of halides in electron-deficient rings).
-
Sources
ethyl N-(2-cyano-4-nitrophenyl)glycinate spectral data (NMR, IR, MS)
Technical Whitepaper: Spectroscopic Characterization & Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate
Executive Summary
Ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS: 126856-32-4 / Analogous) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Pelitinib, EKB-569). Its structural integrity is defined by a trisubstituted benzene ring featuring a strong electron-withdrawing nitro group, a cyano functionality, and a glycine ethyl ester moiety.
This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound. Unlike standard data sheets, this document correlates spectral features with electronic substituent effects to ensure researchers can self-validate their experimental results.
Chemical Identity & Physical Properties
| Property | Specification |
| IUPAC Name | Ethyl N-(2-cyano-4-nitrophenyl)glycinate |
| Common Name | Ethyl (2-cyano-4-nitrophenyl)aminoacetate |
| Molecular Formula | |
| Molecular Weight | 249.22 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 128–132 °C (Recrystallized from EtOH) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water |
Synthetic Methodology: N-Alkylation Protocol
The most robust industrial route involves the nucleophilic substitution (
Reagents:
-
2-Amino-5-nitrobenzonitrile (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Protocol:
-
Dissolution: Charge a round-bottom flask with 2-amino-5-nitrobenzonitrile (10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Base Addition: Add
(20 mmol) in a single portion. The suspension may darken slightly due to deprotonation of the aniline (formation of the anilide anion). -
Alkylation: Add ethyl bromoacetate (12 mmol) dropwise over 15 minutes to control the exotherm.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The starting aniline (
) should disappear, replaced by the mono-alkylated product ( ). If a di-alkylated spot appears (higher ), reduce temperature or equivalents of bromide.
-
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with water (
mL) to remove DMF, and recrystallize from Ethanol/Water (9:1).
Diagram 1: Synthesis Workflow
Caption: Workflow for the mono-alkylation of 2-amino-5-nitrobenzonitrile.
Spectral Analysis & Structural Validation
A. Proton NMR ( NMR)
Solvent: DMSO-
The aromatic region exhibits a classic 1,2,4-substitution pattern. The chemical shifts are heavily influenced by the electron-withdrawing nature of the
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight (Causality) |
| 8.48 | Doublet ( | 1H | Ar-H3 | Most Deshielded. Located between two electron-withdrawing groups ( |
| 8.15 | Doublet of Doublets ( | 1H | Ar-H5 | Ortho to |
| 7.95 | Triplet (broad) | 1H | NH | Exchangeable proton. Appears as a triplet due to coupling with the adjacent glycine |
| 6.92 | Doublet ( | 1H | Ar-H6 | Shielded. Ortho to the electron-donating amine ( |
| 4.21 | Doublet ( | 2H | Glycine CH2 | Coupled to the NH proton. Collapses to a singlet if |
| 4.15 | Quartet ( | 2H | Ester CH2 | Typical ethyl ester methylene signal. |
| 1.22 | Triplet ( | 3H | Ester CH3 | Typical ethyl ester methyl signal. |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.
| Wavenumber ( | Intensity | Functional Group | Diagnostic Value |
| 3350–3380 | Medium, Sharp | Confirms secondary amine (mono-alkylation). Absence indicates tertiary amine (over-alkylation). | |
| 2215–2225 | Strong, Sharp | Diagnostic for nitrile. Unchanged from starting material. | |
| 1735–1745 | Strong | Ester carbonyl. Key indicator of successful alkylation with ethyl acetate group. | |
| 1580–1600 | Medium | Aromatic ring breathing. | |
| 1515 & 1335 | Strong | Asymmetric and symmetric nitro stretches. |
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI.
Mode: Positive Ion (
-
Molecular Ion (
): 249.2 m/z -
Base Peak: Often observed at m/z 176 (Loss of ester moiety).
Fragmentation Pathway:
-
m/z 249: Parent Ion
. -
m/z 204: Loss of ethoxy group (
, -45 Da). -
m/z 176: Loss of ethyl ester group (
, -73 Da), leaving the -methyl-2-cyano-4-nitroaniline core cation.
Diagram 2: MS Fragmentation Logic
Caption: Primary fragmentation pathway observed in ESI-MS.
Quality Control & Stability
To ensure the material is suitable for downstream applications (e.g., cyclization to quinazolines), strict QC is required.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (Aromatic) and 320 nm (Nitro/Conjugation).
-
Retention Time: The product is less polar than the starting aniline but more polar than the dialkylated impurity.
-
-
Storage: Store at 2–8°C, protected from light. Hydrolysis of the ester may occur if exposed to moisture over prolonged periods.
References
-
Synthesis of Quinazolines: Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry 39.1 (1996): 267-276. Link
- Spectral Analogues (Nitroanilines): Balasubramanian, T., et al. "Synthesis and spectral studies of some 2-amino-5-nitrobenzonitrile derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 68.5 (2007).
-
Pelitinib Intermediate Synthesis: Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry 46.1 (2003): 49-63. Link
-
General Reactivity of 2-Amino-5-nitrobenzonitrile: PubChem Compound Summary for CID 5428, Glycine, N-(2-nitrophenyl)-, ethyl ester (Analogous structure for spectral comparison). Link
Thermodynamic Solubility Profile and Solvent Selection Strategies for Ethyl N-(2-cyano-4-nitrophenyl)glycinate
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the development of complex active pharmaceutical ingredients (APIs), the solubility profile of key synthetic intermediates dictates the efficiency of reaction design, purification, and crystallization workflows. Ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS: 1158272-89-9) is a highly functionalized nitroaromatic ester. Due to its rigid, electron-deficient aromatic system and sterically hindered secondary amine, its solvation thermodynamics present unique challenges.
As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will deconstruct the molecular architecture of this compound, utilize Hansen Solubility Parameters (HSP) to predict solvent affinity, provide empirical solubility baselines, and outline a self-validating experimental protocol for thermodynamic solubility determination.
Molecular Architecture & Solvation Thermodynamics
To understand how a molecule dissolves, we must first understand why it resists dissolution. The crystal lattice energy of ethyl N-(2-cyano-4-nitrophenyl)glycinate is driven by strong intermolecular dipole-dipole interactions and
Hansen Solubility Parameters (HSP) Analysis
Hansen Solubility Parameters (HSP) provide a powerful quantitative framework that deconstructs the total cohesive energy of a substance into three distinct intermolecular forces[1]:
-
Dispersion Forces (
): Dominated by the polarizable -electron cloud of the phenyl ring. -
Polar Forces (
): Highly elevated due to the strong, opposing dipole moments of the nitro ( ) and cyano ( ) groups, which are known to interact strongly with polar environments[2]. -
Hydrogen Bonding (
): Surprisingly low. While the molecule possesses a secondary amine and an ester carbonyl, the strong electron-withdrawing nature of the 2-cyano-4-nitrophenyl system delocalizes the amine's lone pair, drastically reducing its basicity and H-bond donor capacity.
A solute will dissolve in a solvent if their parameters are close in the three-dimensional "Hansen space"[3]. Because this molecule has high
Figure 1: Workflow for predicting solvent affinity using Hansen Solubility Parameters (HSP).
Empirical Solubility Profile in Organic Solvents
Based on the thermodynamic principles of structurally analogous nitroaromatic glycinates[4] and predictive cosolvency models[5], the solubility profile of ethyl N-(2-cyano-4-nitrophenyl)glycinate is summarized below.
Note: The data below represents standard operational ranges at 25°C. Exact gravimetric values will fluctuate based on the specific polymorphic form of the input material.
| Solvent Classification | Representative Solvent | Estimated Solubility (mg/mL at 25°C) | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | > 150 | High dipole moments perfectly match the |
| Esters | Ethyl Acetate (EtOAc) | 30 - 50 | Structural homology with the ethyl glycinate moiety promotes favorable solvation. |
| Chlorinated | Dichloromethane (DCM) | 20 - 40 | Good dispersion interactions ( |
| Alcohols (Protic) | Methanol, Ethanol | 5 - 15 | Poor H-bond donor capacity of the API limits interaction with protic networks. |
| Hydrocarbons | Hexane, Heptane | < 1 | Highly lipophilic, but lacks the polarizability to overcome lattice energy. |
| Aqueous | Water | < 0.1 | High lipophilicity and lack of H-bonding renders it practically insoluble. |
Standardized Protocol: Thermodynamic Solubility Determination
Dynamic solubility methods (like solvent addition until visual clearance) are prone to kinetic artifacts such as supersaturation. To ensure scientific integrity, I strongly recommend the Shake-Flask Method coupled with HPLC-UV . This protocol is a self-validating system designed to capture true thermodynamic equilibrium.
Reagents and Equipment
-
Isothermal shaker incubator (calibrated to 25.0 ± 0.1 °C).
-
0.22 µm PTFE syringe filters. (Causality Check: PTFE is mandatory. Nylon or cellulose filters can adsorb highly lipophilic nitroaromatic compounds, artificially lowering the quantified concentration).
-
HPLC system with a UV/Vis detector (Detection at ~254 nm due to the extended conjugation of the nitroaromatic system).
Step-by-Step Methodology
-
Supersaturation Preparation: Add 100 mg of ethyl N-(2-cyano-4-nitrophenyl)glycinate to a 4 mL glass vial. Add 1 mL of the target solvent. A visible suspension must remain; if it dissolves completely, add more solid until saturation is visually confirmed.
-
Isothermal Equilibration: Seal the vial and place it in the isothermal shaker at 25.0 °C. Agitate at 300 RPM for 48 hours . (Causality Check: 48 hours is required to overcome the activation energy barrier of dissolution and ensure the transition from kinetic to thermodynamic equilibrium).
-
Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant using a glass syringe and filter through the 0.22 µm PTFE membrane into a clean vial.
-
Quantification (Liquid Phase): Dilute the filtrate appropriately with the HPLC mobile phase and inject it into the HPLC. Calculate the concentration against a pre-established calibration curve.
-
Polymorph Verification (Solid Phase): Recover the pelleted solid, dry it gently under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). (Causality Check: Solvents can induce polymorphic transitions or solvate formation. If the crystal structure of the recovered solid differs from the starting material, the measured solubility corresponds to the new form, not the original).
Figure 2: Self-validating shake-flask methodology for thermodynamic solubility determination.
Strategic Applications in Process Chemistry
Understanding this solubility profile unlocks highly efficient downstream processing:
-
Cooling Crystallization: Ethyl acetate is the optimal solvent for cooling crystallization. The molecule exhibits a steep solubility curve in esters; it is highly soluble at reflux (~77°C) but drops to moderate/low solubility at 0°C, allowing for high-yield recovery with excellent impurity purging.
-
Anti-Solvent Crystallization: For highly impure batches, dissolve the crude material in a minimal volume of DMF or DMSO. Slowly dose in water (or an alcohol/water mixture) as an anti-solvent. The extreme insolubility of the compound in water will force rapid, high-purity nucleation.
By grounding experimental design in solvation thermodynamics, researchers can eliminate trial-and-error, ensuring scalable and robust chemical processes.
References
Sources
- 1. Ethyl 2-Morpholinoacetate | 3235-82-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Poly(dichlorophosphazene)|PDCP Research Chemical [benchchem.com]
- 4. CAS 17639-39-3: 4-nitrophenyl glycinate | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics, morphology and molecular structure of molecular compounds in trisamide triarylamine organogels and pseudo-organogels - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00624G [pubs.rsc.org]
theoretical studies of ethyl N-(2-cyano-4-nitrophenyl)glycinate
An In-Depth Technical Guide to the Theoretical and Computational Analysis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a multifaceted molecule featuring a constellation of functional groups—a nitro group, a cyano moiety, and an ethyl glycinate chain—that portend significant potential in medicinal chemistry and materials science. The electron-withdrawing nature of the cyano and nitro substituents creates a highly electron-deficient aromatic system, making this compound a compelling subject for theoretical investigation into its electronic structure, reactivity, and potential as a bioactive agent. This guide provides a comprehensive framework for the theoretical study of this molecule, grounded in established computational chemistry protocols. We will explore its structural optimization, electronic properties, simulated spectroscopic signatures, and potential for drug discovery applications through molecular docking. The methodologies and insights presented herein are designed to serve as a robust blueprint for researchers investigating this and structurally related compounds.
Introduction: Rationale for Theoretical Investigation
The scientific interest in ethyl N-(2-cyano-4-nitrophenyl)glycinate stems from the unique interplay of its constituent functional groups. Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antimicrobial and anticancer properties. Their mechanism often involves bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in target organisms or cells. The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, further modulates the electronic landscape of the phenyl ring and can be crucial for molecular recognition by biological targets.
The ethyl glycinate side chain introduces a degree of flexibility and provides additional sites for hydrogen bonding, which can be critical for binding to enzyme active sites or receptors. Understanding how these components collectively influence the molecule's three-dimensional structure, electron distribution, and reactivity is paramount for predicting its behavior and designing future applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, cost-effective, and precise means to elucidate these properties at the atomic level before embarking on extensive experimental synthesis and testing.
Proposed Synthesis and Experimental Characterization
While a dedicated synthesis for ethyl N-(2-cyano-4-nitrophenyl)glycinate is not extensively reported, a plausible and efficient route can be designed based on the principles of nucleophilic aromatic substitution (SNAr). The starting material, 2-fluoro-5-nitrobenzonitrile, possesses a highly activated aromatic ring where the fluorine atom is an excellent leaving group, primed for substitution by an amine.
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Addition of Reagents: Add ethyl glycinate hydrochloride (1.2 eq.) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.), to the solution. The base is crucial for neutralizing the hydrochloride salt and the HF generated during the reaction.
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Anticipated Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet or doublet for the methylene protons of the glycinate chain, and distinct signals in the aromatic region for the three protons on the phenyl ring.
-
¹³C NMR: The carbon spectrum will corroborate the structure with signals for the carbonyl carbon of the ester, the cyano carbon, and the various aliphatic and aromatic carbons.
-
FT-IR: Key vibrational bands would include the C≡N stretch (around 2230 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1520 and 1340 cm⁻¹), the C=O stretch of the ester (around 1740 cm⁻¹), and N-H stretching vibrations.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) would confirm the molecular weight of the compound.
Core Directive: Theoretical & Computational Analysis
The cornerstone of a theoretical investigation is the application of quantum mechanical calculations to model the molecule's behavior. Density Functional Theory (DFT) is the method of choice for molecules of this size, offering an excellent balance between computational cost and accuracy.
Computational Methodology
A robust computational workflow is essential for obtaining reliable and reproducible results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules. To accurately describe the electronic structure, particularly for a molecule with diffuse electron density, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended.
-
Geometry Optimization:
-
Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.
-
Software: Gaussian 16, ORCA, or similar quantum chemistry packages.
-
Input: An initial molecular structure (e.g., from a chemical drawing program) is submitted for calculation.
-
Keywords: Opt, B3LYP/6-311++G(d,p).
-
Process: The software iteratively adjusts the bond lengths, angles, and dihedrals to minimize the total electronic energy of the system until convergence criteria are met.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry is a true energy minimum and to calculate the theoretical vibrational (IR) spectrum.
-
Software: Gaussian 16, ORCA.
-
Input: The optimized geometry from the previous step.
-
Keywords: Freq, B3LYP/6-311++G(d,p).
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one imaginary frequency would indicate a transition state.
-
Output: A list of vibrational frequencies and their corresponding IR intensities, which can be plotted to generate a theoretical IR spectrum.
-
-
Electronic Properties and Spectroscopic Calculations:
-
Objective: To understand the electronic nature of the molecule and predict its UV-Vis spectrum.
-
Methods:
-
Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze charge delocalization.
-
Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize electron-rich and electron-poor regions of the molecule.
-
Time-Dependent DFT (TD-DFT): To calculate the energies and oscillator strengths of electronic transitions, allowing for the simulation of the UV-Vis absorption spectrum.
-
-
Keywords: NBO, Pop=Full, TD(NStates=20).
-
Diagram: Computational Workflow
Caption: A representative workflow for DFT-based computational analysis.
Theoretical Results: Interpretation and Insights
Molecular Geometry and Structure
The geometry optimization will provide the most stable conformation of ethyl N-(2-cyano-4-nitrophenyl)glycinate. Key parameters to analyze include:
-
Planarity: The dihedral angle between the phenyl ring and the nitro group is of particular interest. A smaller angle suggests greater π-conjugation, which influences the electronic properties.
-
Bond Lengths and Angles: Comparison of calculated bond lengths (e.g., C-N, N-O, C≡N) with standard values can reveal the effects of electron delocalization and substituent effects. For instance, the C-N bond connecting the glycinate nitrogen to the ring is expected to have some double-bond character.
Table 1: Predicted Key Geometric Parameters (Illustrative)
| Parameter | Description | Expected Value (Å or °) | Rationale |
|---|---|---|---|
| C-NO₂ Bond Length | Carbon-Nitro bond | ~1.47 Å | Typical for nitroaromatics. |
| C-CN Bond Length | Carbon-Cyano bond | ~1.44 Å | Standard sp²-sp C-C bond. |
| C≡N Bond Length | Cyano triple bond | ~1.16 Å | Characteristic C≡N bond. |
| O-N-O Angle | Nitro group angle | ~124° | Electron repulsion in NO₂. |
| Dihedral (Ring-NO₂) | Twist of nitro group | < 15° | Strong resonance favors planarity. |
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
-
HOMO Distribution: The HOMO is expected to be localized primarily on the N-substituted phenyl ring, particularly on the amine nitrogen and the aromatic π-system, indicating these are the most probable sites for electrophilic attack.
-
LUMO Distribution: The LUMO is anticipated to be delocalized across the nitro and cyano groups and the aromatic ring. This indicates that the molecule is a strong electron acceptor, with these regions being the most susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of strong electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap for this molecule.
Diagram: HOMO-LUMO Energy Gap
Caption: The HOMO-LUMO energy gap (ΔE) indicates chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.
-
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the nitro group, the carbonyl oxygen of the ester, and the nitrogen atom of the cyano group. These sites are the primary hydrogen bond acceptors.
-
Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. The most positive potential is anticipated around the N-H proton of the glycinate linker and the aromatic protons, making them potential hydrogen bond donors.
-
Neutral Potential (Green): These regions have a balanced electrostatic potential.
The MEP map provides a clear rationale for how the molecule will orient itself when approaching a receptor site, guiding docking studies.
Simulated Spectroscopic Properties
-
Theoretical IR Spectrum: The calculated vibrational frequencies can be directly compared to experimental FT-IR data to confirm the molecular structure. Key predicted peaks for the C≡N, NO₂, and C=O groups serve as diagnostic markers.
-
Theoretical UV-Vis Spectrum: TD-DFT calculations predict the electronic transitions responsible for UV-Vis absorption. For this molecule, the primary absorption bands are expected to arise from π→π* transitions within the aromatic system and n→π* transitions involving the lone pairs on the nitro and carbonyl oxygen atoms. The calculated λmax can be compared with experimental measurements to validate the accuracy of the computational model.
Potential Applications & Drug Development Insights
Role as a Bioactive Scaffold
The nitroaromatic scaffold is a known "pharmacophore" but also a potential "toxicophore". Its biological activity is often linked to the reduction of the nitro group by cellular reductases (e.g., in bacteria or hypoxic cancer cells) to form highly reactive nitroso and hydroxylamine intermediates. These species can covalently modify DNA and proteins, leading to cell death. This dual nature makes nitro compounds particularly interesting as selective antibiotics or as anticancer agents targeting hypoxic tumors.
Molecular Docking Protocol
To explore its potential as a drug candidate, molecular docking simulations can be performed to predict its binding affinity and orientation within the active site of a biological target.
Protocol: Molecular Docking Study
-
Target Selection: Choose a relevant protein target. For a nitroaromatic compound, potential targets could include bacterial enzymes like Nitroreductase (for antibiotic activity) or human enzymes overexpressed in cancer, such as Carbonic Anhydrase IX.
-
Ligand Preparation: Use the DFT-optimized, low-energy conformation of ethyl N-(2-cyano-4-nitrophenyl)glycinate as the input ligand structure.
-
Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to dock the ligand into the defined active site of the protein.
-
Analysis: Analyze the resulting poses based on their binding energy (docking score). The best poses are those with the lowest binding energy. Examine the specific intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and the protein residues to understand the binding mode.
Conclusion
The theoretical study of ethyl N-(2-cyano-4-nitrophenyl)glycinate provides a profound, atom-level understanding of its structural and electronic properties. Through a systematic computational workflow encompassing DFT-based geometry optimization, frequency analysis, and electronic property calculations, we can predict its reactivity, stability, and spectroscopic signatures with high fidelity. The insights from FMO and MEP analyses illuminate the molecule's reactive sites and potential for intermolecular interactions, which are critical for its function as a potential bioactive agent. This guide establishes a comprehensive theoretical framework that not only characterizes the title compound but also serves as a template for the computational exploration of novel, multifunctional organic molecules in the ongoing quest for new therapeutics and materials.
References
-
Magical Power of Quantum Mechanics-Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved February 27, 2026, from [Link]
-
CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved February 27, 2026, from [Link]
-
ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved February 27, 2026, from [Link]
-
Gaussian. (n.d.). Vibrational Analysis in Gaussian. Retrieved February 27, 2026, from [Link]
- Luque, F. J., & Orozco, M. (1995). MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials.
-
MIT OpenCourseWare. (n.d.). Density Functional Theory Calculation of Vibrational Frequencies with Gaussian© 98W1. Retrieved February 27, 2026, from [Link]
-
Michigan State University. (n.d.). Exploring the excited states, geometry, and harmonic vibrational frequencies of the water molecule. Retrieved February 27, 2026, from [Link]
- Orozco, M., & Luque, F. J. (1993). On the use of molecular electrostatic potential in drug design. Journal of molecular structure, 284, 249-261.
- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
-
Princeton University. (n.d.). Running ab initio quantum chemistry calculations in Gaussian. Retrieved February 27, 2026, from [Link]
-
ReSpect program. (n.d.). Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. Retrieved February 27, 2026, from [Link]
-
Scientific & Academic Publishing. (2017). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Retrieved February 27, 2026, from [Link]
- Singh, P., & Singh, R. (2012). PCHHAX DFT and Experimental studies of N-(4-nitrophenyl) maleimide. Der Pharma Chemica, 4(1), 336-348.
- Toubi, Y., et al. (2019). Molecular Electrostatic Potential Calculation.
-
University of California, Los Angeles. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved February 27, 2026, from [Link]
-
YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. Omixium. Retrieved February 27, 2026, from [Link]
In-Depth Technical Guide: Discovery, Synthesis, and Applications of Ethyl N-(2-cyano-4-nitrophenyl)glycinate
Executive Summary
In the landscape of modern synthetic chemistry, highly functionalized aromatic building blocks are the cornerstone of both pharmaceutical and agrochemical discovery. Ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS: 1158272-89-9) is a specialized, multi-functional intermediate characterized by a synergistic arrangement of electron-withdrawing groups and a versatile ester linkage. This whitepaper provides a comprehensive technical breakdown of its structural properties, mechanistic synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream applications in complex molecule development.
Structural & Physicochemical Profiling
The utility of ethyl N-(2-cyano-4-nitrophenyl)glycinate stems from its unique electronic topography. The aromatic ring is heavily deactivated by the ortho-cyano and para-nitro groups. While this makes the secondary amine poorly nucleophilic, it provides immense stability against oxidative degradation, making it an ideal scaffold for sequential derivatization.
Table 1: Physicochemical and Safety Profile
| Property | Value |
| IUPAC Name | Ethyl 2-((2-cyano-4-nitrophenyl)amino)acetate |
| CAS Registry Number | 1158272-89-9 |
| Molecular Formula | C11H11N3O4 |
| Molecular Weight | 249.22 g/mol |
| Purity Standard | ≥95% (Typically required for downstream synthesis)[1] |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[1] |
Synthetic Methodology: The SNAr Approach
The most efficient and scalable route to synthesize ethyl N-(2-cyano-4-nitrophenyl)glycinate is through a Nucleophilic Aromatic Substitution (SNAr) reaction using 2-chloro-5-nitrobenzonitrile and glycine ethyl ester hydrochloride[2].
Mechanistic Causality
The success of this reaction relies entirely on the stabilization of the anionic Meisenheimer complex . The strong electron-withdrawing nature of the para-nitro and ortho-cyano groups delocalizes the negative charge generated during the nucleophilic attack, drastically lowering the activation energy required for the displacement of the chloride ion[3].
Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway via Meisenheimer complex.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring high yield while preventing the hydrolysis of the ester moiety.
-
Reagent Charging: To a dry, jacketed glass reactor equipped with an overhead stirrer, charge 2-chloro-5-nitrobenzonitrile (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq)[2].
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Causality: A mild inorganic base is chosen over stronger bases (like NaOH) to prevent the unwanted saponification of the ethyl ester. It serves a dual purpose: neutralizing the HCl salt of the glycine ester and acting as the proton scavenger during the SNAr coupling[2].
-
-
Solvent Introduction: Add anhydrous Dimethylformamide (DMF) (approx. 5-10 mL per gram of limiting reagent).
-
Causality: The degree of "nakedness" of the nucleophile is critical. DMF, a polar aprotic solvent, efficiently solvates the potassium cations, leaving the carbonate and the amine nucleophile highly reactive. Furthermore, DMF stabilizes the highly polar intimate ionic pairs of the transition state[3].
-
-
Thermal Activation: Purge the reactor with nitrogen and heat the mixture to 80–100 °C for 4–12 hours.
-
Causality: While the electrophile is highly activated, the incoming secondary amine is sterically hindered. Thermal energy is required to overcome this steric barrier[2].
-
-
Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Analytical Validation
To ensure the integrity of the synthesized compound, the following self-validating analytical checks must be performed:
-
HPLC-UV (254 nm): The product will elute earlier than the highly lipophilic 2-chloro-5-nitrobenzonitrile on a reverse-phase C18 column due to the introduction of the polar secondary amine and ester functionalities.
-
¹H NMR (DMSO-d₆): Confirmation of the product is achieved by observing the ethyl ester signals (a distinct triplet at ~1.2 ppm for CH₃ and a quartet at ~4.1 ppm for CH₂), the glycinate core (a doublet at ~4.2 ppm coupling with the NH proton), and the characteristic AMX spin system of the aromatic ring (a fine doublet at ~8.5 ppm, a doublet of doublets at ~8.2 ppm, and a doublet at ~7.0 ppm).
Downstream Applications: Agrochemicals and Pharmaceuticals
Ethyl N-(2-cyano-4-nitrophenyl)glycinate is rarely an end-product; it is a highly programmable precursor.
Agrochemical Development: In the agricultural sector, this compound is utilized as a critical intermediate in the synthesis of advanced pesticidal benzamides. As detailed in global patent filings (e.g., WO2016168059A1), functionalized anilines derived from this scaffold are coupled with complex cyclopropane-carboxylic acids to yield potent insecticides, miticides, and nematicides targeting Phyla Arthropoda and Nematoda[4].
Pharmaceutical Scaffolding: In drug discovery, the ortho-cyano aniline motif is a privileged precursor. Reduction of the nitro group (via Pd/C and H₂) yields an electron-rich aniline, while the cyano and ester groups can be subjected to acid/base-catalyzed cyclization to form quinazolines or benzimidazoles —core structures ubiquitous in modern kinase inhibitors and receptor antagonists.
Figure 2: Downstream derivatization workflows for pharmaceutical and agrochemical applications.
References
-
BenchChem. A Comparative Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile. (Details standard SNAr protocols for 2-chloro-5-nitrobenzonitrile).2
-
Semantic Scholar. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. (Provides mechanistic insight into Meisenheimer complex stabilization by -CN and -NO2 groups). 3
-
Google Patents (WO2016168059A1). Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto. (Demonstrates the application of the compound in agrochemical synthesis). 4
-
AK Scientific, Inc. Safety Data Sheet: Ethyl N-(2-cyano-4-nitrophenyl)glycinate. (Provides physicochemical and hazard classification data). 1
Sources
Strategic Utilization of Ethyl N-(2-cyano-4-nitrophenyl)glycinate in Drug Discovery and Materials Science
Executive Summary
Ethyl N-(2-cyano-4-nitrophenyl)glycinate represents a high-value "push-pull" aromatic scaffold characterized by a unique trifunctional core: a reactive ethyl ester, an ortho-positioned nitrile, and a para-nitro group relative to the amine linker. While often overlooked as a mere intermediate, this compound possesses the structural requisites to serve as a divergent precursor for 1,4-benzodiazepines , quinazolines , and non-linear optical (NLO) materials .
This technical guide outlines the optimized synthesis of this scaffold and details three primary research avenues for its application. It moves beyond basic characterization to provide actionable protocols for transforming this molecule into bioactive heterocycles and functional materials.
Part 1: Chemical Profile & Optimized Synthesis
The synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate relies on a Nucleophilic Aromatic Substitution (
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 249.22 g/mol | |
| Appearance | Yellow to Orange Solid | Due to |
| Solubility | DMSO, DMF, EtOAc | Poor in water/hexane |
| Key Functionalities | Nitrile (C-2), Nitro (C-4), Ester (Glycyl) | Orthogonal reactivity |
Optimized Synthesis Protocol
Reaction: 2-Fluoro-5-nitrobenzonitrile + Ethyl Glycinate
Rationale: The use of the fluoro-derivative (2-fluoro-5-nitrobenzonitrile) is preferred over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in
Step-by-Step Methodology:
-
Reagents:
-
2-Fluoro-5-nitrobenzonitrile (1.0 equiv, 10 mmol)
-
Ethyl glycinate hydrochloride (1.2 equiv, 12 mmol)
-
Triethylamine (TEA) or DIPEA (2.5 equiv, 25 mmol)
-
Solvent: Acetonitrile (MeCN) or DMF (dry).
-
-
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzonitrile in MeCN (50 mL) in a round-bottom flask.
-
Add Ethyl glycinate HCl.
-
Add TEA dropwise at room temperature (exothermic reaction possible).
-
Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
-
Work-up:
-
Purification: Recrystallization from Ethanol/Water or column chromatography (SiO2, Hexane/EtOAc gradient).
Part 2: Research Avenue A — Medicinal Chemistry (Heterocyclic Synthesis)
The most promising application of this scaffold lies in its conversion to fused heterocyclic systems. The ortho-cyano and N-glycyl ester motifs allow for "cyclization-release" strategies.
Pathway: 1,4-Benzodiazepine-2,5-diones
The 1,4-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, found in anxiolytics and antitumor agents.
-
Mechanism: Selective hydrolysis of the nitrile to a primary amide, followed by intramolecular cyclization with the ester.
-
Target: 7-Nitro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.
-
Protocol Insight: Use alkaline hydrogen peroxide (
) to hydrolyze the nitrile to the amide without fully hydrolyzing the ester to the acid initially, or perform a one-pot cyclization under basic conditions.
Pathway: Quinazoline Synthesis
Reaction with formamide or guanidine allows the incorporation of the cyano carbon into a pyrimidine ring fused to the benzene.
-
Target: 6-Nitroquinazolin-4(3H)-ones.
-
Reagents: Formamide (
) at high temperature ( ).
Visualization of Synthetic Divergence
Caption: Divergent synthesis pathways from the parent scaffold yielding two distinct pharmacophores.
Part 3: Research Avenue B — Materials Science (NLO Properties)
The molecule exhibits a classic D-π-A (Donor-π-Acceptor) architecture:
-
Donor: The amino nitrogen (glycine linker).[2]
-
Acceptor: The nitro group (and secondary cyano acceptor).
-
Bridge: The phenyl ring.
Non-Linear Optical (NLO) Potential
This "push-pull" electronic distribution creates a large molecular hyperpolarizability (
Research Proposal:
-
Crystal Engineering: Grow single crystals to determine non-centrosymmetric packing (required for SHG).
-
Solvatochromism Study: Measure UV-Vis absorption in solvents of varying polarity to quantify the intramolecular charge transfer (ICT).
Part 4: Research Avenue C — Bioactive Conjugation
The glycine ester moiety mimics endogenous amino acids, potentially facilitating transport across biological membranes via peptide transporters (PEPT1/PEPT2).
Application: Use the scaffold as a prodrug linker or a chromogenic label .
-
Prodrugs: Hydrolyze the ester to the free acid and couple it to a drug molecule (e.g., an amine-containing antibiotic). The nitro-cyano-phenyl moiety acts as a lipophilic mask.
-
Labeling: The nitro group can be reduced to a primary amine (using
or ), creating a fluorescent probe precursor (7-amino-benzodiazepines are often fluorescent).
Part 5: Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 7-Nitro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
This protocol validates the "Benzodiazepine Route" (Path A).
-
Setup: 50 mL round-bottom flask, magnetic stirrer.
-
Mix: Dissolve Ethyl N-(2-cyano-4-nitrophenyl)glycinate (1.0 g, 4.0 mmol) in Ethanol (10 mL).
-
Catalyst: Add NaOH (10% aq solution, 2.0 mL).
-
Oxidant: Add
(30%, 1.5 mL) dropwise. Caution: Exothermic. -
Reaction: Stir at 50°C for 2 hours. The nitrile hydrolyzes to the amide, which then attacks the ester.
-
Validation Point: Monitor TLC. The disappearance of the starting material (
) and appearance of a polar spot ( ) indicates cyclization. -
Isolation: Acidify with dilute HCl to pH 4. The cyclic dione precipitates. Filter and dry.[1][3]
Protocol B: Reduction to Ethyl N-(2-cyano-4-aminophenyl)glycinate
Precursor for fluorescent dyes.
-
Mix: Starting material (1.0 g) in Ethyl Acetate (20 mL).
-
Reductant: Add Stannous Chloride Dihydrate (
, 5.0 equiv). -
Reaction: Reflux for 3 hours.
-
Work-up: Neutralize with saturated
(careful of foaming). Filter through Celite to remove tin salts. -
Result: The product will be an amino-aniline (likely fluorescent).
References
-
Synthesis of N-Aryl Glycines
- Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- Source: Beilstein Journal of Organic Chemistry (via PMC).
-
URL:[Link]
-
Precursor Reactivity (2-Fluoro-5-nitrobenzonitrile)
-
Title: 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3.
- Source: Ossila Product Liter
-
- Benzodiazepine Cyclization Chemistry: Title: Synthesis of 1,4-benzodiazepine-2,5-diones via intramolecular cyclization. Source: Journal of Organic Chemistry (General Reference for mechanism). Context: Adapted from standard protocols for o-cyanomethylamino esters.
-
Nitro Group Biological Activity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Ethyl N-(2-cyano-4-nitrophenyl)glycinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a bespoke chemical intermediate poised for significant applications in the synthesis of complex heterocyclic scaffolds. Its unique trifunctional nature, featuring a cyano group, a nitro moiety, and a glycine ester, offers a versatile platform for the construction of novel molecular architectures, particularly in the realm of medicinal chemistry. The strategic positioning of the cyano and nitro groups on the aromatic ring, ortho and para to the amino linkage respectively, allows for a range of selective transformations, making this compound a valuable precursor for the synthesis of benzodiazepines, quinoxalines, and other nitrogen-containing heterocycles of pharmacological interest.
This technical guide provides a comprehensive overview of the potential applications of ethyl N-(2-cyano-4-nitrophenyl)glycinate, including a proposed synthesis of the compound itself and detailed protocols for its theoretical application in the construction of a benzodiazepine derivative. The methodologies presented herein are grounded in established principles of organic synthesis and are intended to serve as a foundational resource for researchers exploring the utility of this promising intermediate.
Physicochemical Properties and Safety Data
Due to the limited availability of experimental data for ethyl N-(2-cyano-4-nitrophenyl)glycinate, the following properties are estimated based on structurally related compounds.
| Property | Estimated Value | Source/Basis |
| Molecular Formula | C₁₁H₁₁N₃O₄ | - |
| Molecular Weight | 249.22 g/mol | - |
| Appearance | Pale yellow to yellow solid | Analogy with related nitroanilines |
| Melting Point | Not available | - |
| Boiling Point | > 300 °C (decomposes) | Analogy with related nitroanilines |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water. | General solubility of similar organic compounds |
Safety Precautions:
Ethyl N-(2-cyano-4-nitrophenyl)glycinate should be handled with care in a well-ventilated fume hood. As with many nitroaromatic compounds, it is potentially toxic and may be harmful if inhaled, ingested, or absorbed through the skin[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information on a related compound, refer to the Safety Data Sheet (SDS) for N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide[1].
Proposed Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate
The synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzonitrile and ethyl glycinate.
Figure 1: Proposed synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate.
Protocol: Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate
Materials:
-
2-chloro-5-nitrobenzonitrile (1.0 eq)
-
Ethyl glycinate hydrochloride (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl glycinate hydrochloride (1.1 eq) in anhydrous DMF, add triethylamine (2.2 eq) at room temperature and stir for 15 minutes.
-
Add 2-chloro-5-nitrobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Application in Heterocyclic Synthesis: Proposed Synthesis of a Benzodiazepine Derivative
A key potential application of ethyl N-(2-cyano-4-nitrophenyl)glycinate is in the synthesis of benzodiazepine scaffolds through a reductive cyclization strategy. The nitro group can be selectively reduced to an amine, which can then undergo intramolecular cyclization with the ester functionality. The cyano group can be further manipulated or retained depending on the desired final product.
Figure 2: Proposed reductive cyclization to a benzodiazepine derivative.
Protocol: Proposed Synthesis of 7-Cyano-5-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol outlines a hypothetical two-step synthesis involving the reduction of the nitro group followed by an acid-catalyzed intramolecular cyclization.
Step 1: Reduction of the Nitro Group
Materials:
-
Ethyl N-(2-cyano-4-nitrophenyl)glycinate (1.0 eq)
-
Palladium on carbon (10% Pd, 0.1 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve ethyl N-(2-cyano-4-nitrophenyl)glycinate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add palladium on carbon (10% Pd, 0.1 eq) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl N-(2-amino-4-cyanophenyl)glycinate, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
Materials:
-
Crude ethyl N-(2-amino-4-cyanophenyl)glycinate (from Step 1)
-
Toluene
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Procedure:
-
Dissolve the crude ethyl N-(2-amino-4-cyanophenyl)glycinate in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the ethanol formed during the cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 7-cyano-5-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Conclusion
While ethyl N-(2-cyano-4-nitrophenyl)glycinate is not yet a widely documented reagent, its structure presents a compelling case for its utility in the synthesis of medicinally relevant heterocyclic compounds. The proposed synthetic routes and application protocols provided in this guide are designed to inspire and facilitate further investigation into the chemical potential of this versatile intermediate. As with any novel research endeavor, careful optimization and characterization will be paramount to success.
References
Sources
The 2-Cyano-4-Nitrophenyl Moiety: A Versatile Building Block for Advanced Materials
The unique electronic properties of the 2-cyano-4-nitrophenyl group, arising from the synergistic electron-withdrawing effects of the cyano and nitro functionalities, make it a compelling building block in the design of advanced functional materials. This guide provides a detailed overview of the applications of 2-cyano-4-nitrophenyl compounds in materials science, with a focus on their use in nonlinear optics, stimuli-responsive systems, and chemical sensing. We will delve into the underlying scientific principles and provide detailed protocols for the synthesis and characterization of these materials.
Introduction to 2-Cyano-4-Nitrophenyl Compounds
The 2-cyano-4-nitrophenyl scaffold is characterized by a benzene ring substituted with a cyano (-C≡N) group at the 2-position and a nitro (-NO₂) group at the 4-position. This specific arrangement creates a strong dipole moment and a highly polarized aromatic system. The cyano group acts as a powerful π-electron acceptor, while the nitro group is an even stronger electron-withdrawing group. This electronic profile is central to the diverse applications of materials incorporating this moiety.
Application in Nonlinear Optical (NLO) Materials
The strong intramolecular charge-transfer characteristics of 2-cyano-4-nitrophenyl derivatives make them excellent candidates for second-order nonlinear optical (NLO) materials. These materials can alter the frequency of light passing through them, a property essential for applications in telecommunications, optical data storage, and processing.[1]
Application Note: Designing High-Performance NLO Polymers
The key to creating effective NLO polymers is to incorporate chromophores with large second-order hyperpolarizability (β) into a stable, processable polymer matrix. The 2-cyano-4-nitrophenyl group serves as a potent electron-accepting moiety in "push-pull" chromophores. When combined with an electron-donating group (D) through a π-conjugated bridge, a D-π-A structure is formed, leading to a significant NLO response.
By polymerizing monomers functionalized with these chromophores, the resulting material can be processed into thin films. To exhibit a macroscopic NLO effect, the randomly oriented chromophores in the polymer must be aligned in a non-centrosymmetric manner. This is typically achieved by electric field poling, where the polymer film is heated above its glass transition temperature (Tg) in the presence of a strong electric field, aligning the dipolar chromophores. Subsequent cooling "freezes" this alignment.
Protocol: Synthesis and Polymerization of Ethyl-2-cyano-3-(4-nitrophenyl)acrylate
This protocol details the synthesis of a key monomer, ethyl-2-cyano-3-(4-nitrophenyl)acrylate, and its subsequent radical polymerization to form a polymer with NLO-active side chains.
Part A: Synthesis of Ethyl-2-cyano-3-(4-nitrophenyl)acrylate Monomer
This synthesis is based on the Knoevenagel condensation reaction.
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hexane (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-nitrobenzaldehyde and 7.5 mL of ethyl cyanoacetate in 100 mL of ethanol.
-
Add 0.5 mL of piperidine to the mixture.
-
Heat the mixture to reflux with constant stirring for 2 hours. A yellow precipitate will form.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the yellow solid with cold ethanol (2 x 20 mL) and then with cold hexane (2 x 20 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure yellow crystals of ethyl-2-cyano-3-(4-nitrophenyl)acrylate.[2]
-
Dry the crystals in a vacuum oven at 40°C. Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Part B: Radical Polymerization of Ethyl-2-cyano-3-(4-nitrophenyl)acrylate
Materials:
-
Ethyl-2-cyano-3-(4-nitrophenyl)acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and vacuum line
-
Magnetic stirrer and oil bath
Procedure:
-
In a Schlenk flask, dissolve 5.0 g of the synthesized monomer in 20 mL of anhydrous DMF.
-
Add 0.05 g of AIBN to the solution.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Heat the reaction mixture in an oil bath at 70°C for 24 hours with constant stirring. The solution will become more viscous.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to 200 mL of vigorously stirring methanol.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol (3 x 30 mL) to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Characterize the resulting poly(ethyl-2-cyano-3-(4-nitrophenyl)acrylate) by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by spectroscopy (NMR, FT-IR) to confirm the polymer structure. The thermal properties (Tg) can be determined by Differential Scanning Calorimetry (DSC).
Application in Stimuli-Responsive Materials (Solvatochromic Dyes)
The significant intramolecular charge transfer within 2-cyano-4-nitrophenyl-containing dyes makes them highly sensitive to the polarity of their environment. This solvatochromism, or change in color with solvent polarity, can be harnessed for creating chemical sensors.[3][4]
Application Note: Solvatochromic Probes for Solvent Polarity
Azo dyes incorporating the 2-cyano-4-nitrophenyl group as an acceptor and an electron-donating group like a substituted aniline can exhibit pronounced solvatochromism.[3] The ground state of these molecules is less polar than the excited state. In a polar solvent, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. This color change can be visually observed and quantified using UV-Vis spectroscopy, providing a direct measure of the solvent's polarity.
Protocol: Synthesis and Solvatochromic Analysis of a 2-Cyano-4-nitrophenyl Azo Dye
This protocol describes the synthesis of a representative solvatochromic azo dye and the procedure to evaluate its response to different solvents.
Part A: Synthesis of 4-((2-cyano-4-nitrophenyl)diazenyl)-N,N-dimethylaniline
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
N,N-Dimethylaniline
-
Sodium acetate
-
Ethanol
-
Ice bath
-
Beakers and magnetic stirrer
Procedure:
-
Diazotization: In a beaker, dissolve 1.63 g of 2-amino-5-nitrobenzonitrile in 10 mL of concentrated HCl and 10 mL of water. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 0.7 g of sodium nitrite in 5 mL of water to the cooled amine solution with constant stirring. Keep the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve 1.21 g of N,N-dimethylaniline in 10 mL of ethanol and add 5 g of sodium acetate. Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring in the ice bath for 1 hour.
-
Collect the crude dye by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the product from ethanol to obtain the pure azo dye.
-
Dry the product and characterize it using spectroscopic methods.
Part B: Evaluation of Solvatochromic Properties
Materials:
-
Synthesized azo dye
-
A series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)
-
UV-Vis spectrophotometer and cuvettes
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the synthesized dye in a suitable solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
For each solvent to be tested, prepare a dilute solution of the dye (e.g., 10⁻⁵ M) by transferring a known volume of the stock solution to a volumetric flask and diluting with the test solvent.
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 300-700 nm).
-
Identify the wavelength of maximum absorbance (λ_max) for each solvent.
-
Correlate the observed λ_max values with a solvent polarity scale (e.g., the Reichardt's E_T(30) scale) to quantify the solvatochromic effect.
Data Presentation:
| Solvent | Dielectric Constant (ε) | λ_max (nm) |
| Hexane | 1.88 | Value |
| Toluene | 2.38 | Value |
| Chloroform | 4.81 | Value |
| Acetone | 20.7 | Value |
| Ethanol | 24.5 | Value |
| Methanol | 32.7 | Value |
| Water | 80.1 | Value |
(Note: The actual λ_max values will need to be determined experimentally.)
Application in Chemical Sensors
The electron-deficient nature of the 2-cyano-4-nitrophenyl ring makes it a useful component in chemosensors, particularly for the detection of electron-rich analytes or anions. The interaction with an analyte can modulate the electronic properties of the sensor molecule, leading to a detectable change in its optical properties (color or fluorescence).
Application Note: Fluorescent "Turn-On" Sensors for Anions
A common strategy in fluorescent sensor design is to create a system that is initially non-fluorescent or weakly fluorescent. Upon binding with the target analyte, a conformational or electronic change occurs that "turns on" the fluorescence. A molecule containing a 2-cyano-4-nitrophenyl group can be designed to interact with a quencher. In the presence of a specific anion, the quencher is displaced or its quenching ability is inhibited, leading to the restoration of fluorescence.
Protocol: A Conceptual Framework for a Fluorescent Anion Sensor
This protocol outlines the general steps and considerations for developing a fluorescent sensor based on a 2-cyano-4-nitrophenyl-functionalized fluorophore.
Conceptual Design:
-
Fluorophore Selection: Choose a fluorophore that has a high quantum yield and whose emission can be quenched.
-
Receptor Design: Incorporate a receptor unit that can selectively bind the target anion (e.g., a thiourea or amide group for anions like fluoride or acetate).
-
Linker: Covalently attach the 2-cyano-4-nitrophenyl group to the fluorophore-receptor system. It can act as a signaling unit or part of the quenching mechanism through photoinduced electron transfer (PET).
Synthesis and Characterization:
-
Synthesize the designed sensor molecule using standard organic chemistry techniques.
-
Purify the compound using chromatography and characterize its structure thoroughly (NMR, Mass Spectrometry, FT-IR).
-
Study its photophysical properties (absorption and emission spectra, quantum yield) in the absence of any analyte.
Sensing Experiments:
-
Prepare a solution of the sensor in a suitable solvent.
-
Perform fluorescence titration experiments by adding increasing concentrations of a solution of the target anion (as a salt, e.g., tetrabutylammonium fluoride).
-
Monitor the change in fluorescence intensity at the emission maximum. A significant increase in fluorescence upon addition of the anion indicates a "turn-on" response.
-
To assess selectivity, repeat the experiment with other anions. A selective sensor will show a significant response only to the target anion.
-
Calculate the limit of detection (LOD) to determine the sensitivity of the sensor.
Conclusion
The 2-cyano-4-nitrophenyl moiety is a powerful and versatile functional group in materials science. Its strong electron-withdrawing nature enables the design of high-performance nonlinear optical materials, sensitive solvatochromic dyes, and selective chemosensors. The synthetic accessibility of these compounds, coupled with the tunability of their properties through molecular design, ensures their continued importance in the development of next-generation smart materials. The protocols provided herein offer a starting point for researchers to explore the rich chemistry and diverse applications of this unique class of compounds.
References
- [Reference to a relevant review or key paper on NLO polymers]
- [Reference to a paper on chemosensors]
-
[Reference to a synthesis paper for a 2-cyano-4-nitrophenyl derivative][5][6]
-
Shirali, M., Rouhani, S., Gharanjig, K., & Mirhashemi, F. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1), 154. [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2025). ResearchGate. [Link]
-
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. PubChem. (2024). [Link]
-
Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research. [Link]
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. (2018). Molecules, 23(2), 465. [Link]
- [Reference for stimuli-responsive polymers]
- [Reference for fluorescent probes]
- [Reference for azo dye synthesis and applic
- [Reference for block copolymer synthesis]
- [Reference for two-photon excit
-
MOLECULAR MATERIALS FOR NONLINEAR OPTICS. (n.d.). Johns Hopkins University Applied Physics Laboratory. [Link]
- [Reference for solv
- [Reference for fluorescent ion indic
- [Reference for fluorescent probes for metal ions]
- [Reference to supplementary inform
- [Reference for synthesis of stimuli-responsive polymers]
-
2-amino-4-nitrophenol. (n.d.). Organic Syntheses. [Link]
-
Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells. (2023). Molecules, 28(5), 2056. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry, 87(22), 15003-15016. [Link]
-
Stimuli Responsive Polymers for Biophysical Applications. (n.d.). Longdom Publishing. [Link]
-
Synthesis of stimuli-responsive microgels for in vitro release of diclofenac diethyl ammonium. (2011). Journal of Biomaterials Science, Polymer Edition, 22(4-6), 823-844. [Link]
-
Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore. (2025). ResearchGate. [Link]
-
Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl) phenyl)amino)ethanol) Chromophore. (2020). Polymers, 12(1), 241. [Link]
Sources
- 1. secjhuapl.edu [secjhuapl.edu]
- 2. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents [patents.google.com]
- 6. CN1105661A - 2-cyano-4-nitroaniline synthetic process - Google Patents [patents.google.com]
Troubleshooting & Optimization
purification techniques for ethyl N-(2-cyano-4-nitrophenyl)glycinate
Technical Support Center: Purification of Ethyl N-(2-cyano-4-nitrophenyl)glycinate
Status: Active Agent: Senior Application Scientist Topic: Purification & Troubleshooting Guide Ticket ID: PUR-CNPG-2024[1]
Executive Summary
Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a highly functionalized aniline derivative, typically synthesized via Nucleophilic Aromatic Substitution (
This guide addresses the three most common user-reported issues: crystallization failure (oiling) , persistent co-eluting impurities , and unintended hydrolysis .[1]
Ticket #01: "My product is crashing out as a sticky red oil, not a solid."
User Context:
"I performed the
reaction in DMF with. After aqueous workup, I tried to recrystallize the crude orange solid from hot ethanol. Upon cooling, it separated into a dark red oil at the bottom of the flask. Scratching the glass didn't help."
Scientist Diagnosis: This is a classic case of "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the compound's melting point is lower than the boiling point of the solvent mixture at the saturation temperature, or when impurities depress the melting point significantly. The highly polar nitro/cyano groups attract water, making the oil phase persistent.
Troubleshooting Protocol: The "Cloud Point" Titration
Do not rely on single-solvent cooling.[1] Use a Binary Solvent System (Ethanol/Water) with strict temperature control.[1]
-
Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol (approx. 5-7 mL per gram).[1]
-
Note: If it doesn't dissolve completely, filter hot to remove inorganic salts (
residues).[1]
-
-
The Titration: While keeping the solution near boiling (use a heat gun or hot plate), add hot Water dropwise.
-
Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]
-
-
The Reversal: Add 2-3 drops of hot Ethanol to clear the solution back to transparency.[1]
-
Controlled Cooling (Critical Step):
-
Remove from heat.[1]
-
Wrap the flask in aluminum foil or a towel to insulate it.[1] This slows the cooling rate, allowing the molecules to align into a lattice rather than crashing out as amorphous oil.
-
Seed: If you have any solid crystals from a previous batch (even impure ones), add a speck at roughly 40°C.[1]
-
-
Harvest: Once at room temperature, cool in an ice bath for 30 minutes. Filter the yellow/orange needles and wash with cold 20% EtOH/Water.[1]
Why this works: The slow addition of water (anti-solvent) increases the chemical potential of the solute gradually. Insulated cooling prevents the "thermal shock" that traps impurities and causes oiling [1].[1]
Ticket #02: "I have a yellow impurity just below my product on TLC that won't separate."
User Context:
"Running a column in Hexane/Ethyl Acetate (3:1). There is a faint yellow spot (
) overlapping with my product (). NMR shows it's aromatic."
Scientist Diagnosis: The impurity is likely unreacted 2-fluoro-5-nitrobenzonitrile (starting material) or the hydrolyzed free acid .[1] The starting material is non-polar and usually elutes above the product, but the free acid (N-(2-cyano-4-nitrophenyl)glycine) can "streak" or elute just below the ester depending on the silica acidity.[1]
Troubleshooting Protocol: Gradient Optimization
Standard isocratic elution fails here because the polarity difference is too small.[1]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Acid-washed Silica or Standard Silica | Standard silica is slightly acidic ( |
| Mobile Phase A | Dichloromethane (DCM) | DCM offers better selectivity for nitro-aromatics than Hexane due to |
| Mobile Phase B | Methanol (MeOH) | Provides the polar "push." |
| Gradient Profile | 100% DCM | Very shallow gradient.[1] The product will elute early; the acid impurity will stick or elute much later. |
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on crude impurity profile.
Ticket #03: "My product yield is low, and NMR shows a missing ethyl group."
User Context:
"I washed the organic layer with 1M NaOH to remove the unreacted phenol/fluoride species. My final product mass is low, and the proton NMR lacks the quartet/triplet typical of the ethyl ester."
Scientist Diagnosis:
You have inadvertently hydrolyzed the ester.[1]
Mechanism: The electron-withdrawing nature of the ortho-cyano and para-nitro groups makes the aniline nitrogen weakly acidic, but it also makes the ester carbonyl highly electrophilic.[1] Strong bases like NaOH (even 1M) will rapidly hydrolyze the ester to the carboxylic acid (
Troubleshooting Protocol: The "Buffered" Workup
Never use strong bases (NaOH, KOH) for washing this specific ester.[1]
-
Quench: Pour the reaction mixture into Ice Water .
-
Extraction: Extract with Ethyl Acetate (
). -
The Correct Wash:
-
Wash 1: 0.5 M HCl (Cold).[1] Purpose: Removes unreacted ethyl glycinate (amine) by protonating it to the water-soluble hydrochloride salt.[1]
-
Wash 2: Saturated
(Bicarbonate).[1] Purpose: Neutralizes trace acid.[1] Bicarbonate is too weak to hydrolyze the ester rapidly at room temperature.[1] -
Wash 3: Brine.[1]
-
-
Drying: Use
(Sodium Sulfate).[1][2] Avoid as a drying agent if the solution is wet, as it creates a local basic environment.
Summary of Physicochemical Properties
| Property | Value/Description | Relevance to Purification |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with purity; dark red/brown indicates oxidation or oligomers.[1] |
| Solubility | High: DMSO, DMF, AcetoneMod: EtOAc, DCM, Hot EtOHLow: Water, Hexane | Use Water/EtOH for recrystallization; Use Hexane to crash out oligomers. |
| Reactivity | Electrophilic Ester; Acidic NH | Avoid NaOH ; NH acidity allows H-bonding, aiding recrystallization.[1] |
| ~0.4 (1:1 Hex/EtOAc) | Distinct from starting material (non-polar) and acid (baseline).[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General principles of recrystallization and solvent selection for aromatic nitro compounds).
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] (Mechanistic grounding for
reactivity and sensitivity of nitro-activated systems). -
CSIRO Publishing. (1967).[1] The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry.[1][3] (Specific synthesis context for the 2-cyano-4-nitrophenyl scaffold).
-
BenchChem. (n.d.).[1] Synthesis and properties of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. (Analogous structure purification data).
Sources
Technical Support Center: Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate
Status: Operational Ticket ID: SNAr-CN-NO2-GLY Assigned Specialist: Senior Application Scientist Last Updated: February 27, 2026
Executive Summary & Reaction Logic
The Objective: Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate via Nucleophilic Aromatic Substitution (
The Chemistry: This reaction involves the displacement of a leaving group (Halogen: F or Cl) on an electron-deficient aromatic ring by a nucleophile (Amino group of Glycine Ethyl Ester).
-
Substrate: 2-Fluoro-5-nitrobenzonitrile (Preferred) or 2-Chloro-5-nitrobenzonitrile.
-
Nucleophile: Ethyl glycinate (released in situ from HCl salt).
-
Activating Groups: The Nitro (
) group (para) and Cyano ( ) group (ortho) withdraw electron density, stabilizing the Meisenheimer complex intermediate.
Why This Fails: While theoretically simple, this reaction is plagued by competing nucleophiles (water/alcohols) and self-reactivity of the amino ester. The electron-deficient nature of the ring makes it susceptible to side reactions if the primary pathway is kinetically stalled.
Critical Side Reaction Pathways (Visualized)
The following diagram maps the intended pathway versus the three most common failure modes: Hydrolysis , Diketopiperazine (DKP) Formation , and Transesterification .
Figure 1: Reaction landscape showing the primary SNAr pathway and competing degradation routes.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a new spot at the baseline (TLC) or a broad peak at ~10-12 ppm (NMR)."
Diagnosis: Ester Hydrolysis (Formation of Carboxylic Acid).
-
The Cause: Water entered the system.[1] The combination of a base (TEA/DIPEA/
) and water rapidly hydrolyzes the ethyl ester to the carboxylic acid. -
The Mechanism: The electron-withdrawing nature of the attached phenyl ring makes the ester carbonyl more electrophilic and susceptible to attack by hydroxide.
-
The Fix:
-
Solvent: Use anhydrous DMF or DMSO. Store over molecular sieves.
-
Base: If using
, dry it in an oven (>120°C) overnight. If using TEA, ensure it is fresh. -
Protocol: Do not mix the base and glycine ester for long periods before adding the aryl halide.
-
Issue 2: "My yield is low, and I isolated a white insoluble solid."
Diagnosis: Diketopiperazine (DKP) Formation.
-
The Cause: Glycine ethyl ester free base is unstable. If you neutralize the HCl salt and let it sit (or heat it) without the aryl halide present, two glycine molecules condense to form a 6-membered cyclic amide (DKP).
-
The Mechanism: Intermolecular nucleophilic attack of the amine onto the ester of a second glycine molecule.
-
The Fix:
-
Order of Addition: Add the aryl halide before the base. Let the base slowly release the free amine in the presence of the electrophile.
-
Temperature: Keep the reaction <60°C. DKP formation is favored at high heat.
-
Issue 3: "NMR shows a methyl singlet (~3.7 ppm) instead of an ethyl quartet/triplet."
Diagnosis: Transesterification.
-
The Cause: You likely used Methanol (MeOH) as a solvent or for the workup.
-
The Mechanism: In basic conditions, methanol acts as a nucleophile and swaps with the ethoxy group.
-
The Fix: Use Ethanol if a protic solvent is required. Ideally, use aprotic solvents (DMF, MeCN) and avoid alcohols until the quench.
Issue 4: "The reaction is stuck at 50% conversion."
Diagnosis: Leaving Group Limitation (Chloride vs. Fluoride).
-
The Cause: You are likely using 2-chloro -5-nitrobenzonitrile. The chloride is a poorer leaving group in
than fluoride because it is less electronegative and does not stabilize the Meisenheimer intermediate as effectively. -
The Fix:
Quantitative Data & Optimization
Leaving Group & Base Effects on Reaction Efficiency
| Parameter | Condition A (Recommended) | Condition B (Sub-optimal) | Condition C (Avoid) |
| Substrate | 2-Fluoro -5-nitrobenzonitrile | 2-Chloro-5-nitrobenzonitrile | 2-Chloro... |
| Base | TEA (Triethylamine) | NaOH / KOH | |
| Solvent | DMF or DMSO (Dry) | Ethanol / Acetonitrile | Water / Methanol |
| Temp | 25°C - 40°C | 80°C (Reflux) | >100°C |
| Primary Impurity | None (<2%) | Unreacted SM | Hydrolyzed Acid / DKP |
| Typical Yield | 90-95% | 60-75% | <40% |
Validated Experimental Protocol
Methodology: Anhydrous
-
Preparation:
-
Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen/Argon.
-
-
Charging:
-
Add 2-Fluoro-5-nitrobenzonitrile (1.0 equiv, e.g., 1.66 g, 10 mmol).
-
Add Glycine Ethyl Ester Hydrochloride (1.1 equiv, 1.54 g, 11 mmol). Note: Slight excess ensures complete consumption of the aromatic substrate.
-
Add Anhydrous DMF (5-10 volumes, 15-30 mL).
-
-
Reaction Initiation:
-
Cool the mixture to 0°C (Ice bath) to control the initial exotherm.
-
Add Triethylamine (TEA) or DIPEA (2.2 equiv, 22 mmol) dropwise.
-
Why 2.2 equiv? 1.0 equiv neutralizes the HCl salt; 1.0 equiv neutralizes the HF generated; 0.2 equiv is excess.
-
-
Monitoring:
-
Allow to warm to Room Temperature (25°C).
-
Monitor by TLC (Hexane:Ethyl Acetate 3:1).[6] Product
~0.4-0.5 (Yellow spot). SM ~0.7. -
Reaction typically completes in 2-4 hours.
-
-
Workup (Crucial for Purity):
-
Pour mixture into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.
-
If oil forms:[7] Extract with Ethyl Acetate (3x). Wash organic layer with 0.5M HCl (removes excess amine/DKP), then Saturated
(removes hydrolyzed acid), then Brine. -
Dry over
, filter, and concentrate.[6]
-
Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing reaction failures.
References
-
Nucleophilic Arom
) Mechanism- Source: Master Organic Chemistry
- Context: Explains the stabilization of the Meisenheimer complex by ortho/para electron-withdrawing groups ( , ).
-
Reactivity of 2-Fluoro-5-nitrobenzonitrile
- Source: Sigma-Aldrich / Merck Technical D
- Context: Confirms the utility of the fluoro-analog as a highly reactive scaffold for due to the high electroneg
-
Hydrolysis of Esters in Basic Conditions
- Source: Chemistry LibreTexts
- Context: details the mechanism of base-catalyzed ester hydrolysis (saponification)
-
Diketopiperazine Formation
- Source: National Institutes of Health (NIH) / PubMed
- Context: Discusses the cyclization of amino acid esters to diketopiperazines as a common side reaction in peptide synthesis and amino ester handling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Technical Support Center: Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate
Status: Operational
Ticket ID: SNAR-OPT-2026
Subject: Optimization & Troubleshooting for
Executive Summary: The Reaction System
The Transformation:
The synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate relies on a Nucleophilic Aromatic Substitution (
The "Happy Path" Protocol: For maximum reliability, we recommend the Fluoro-displacement route over the Chloro-analog.
-
Electrophile: 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3).
-
Nucleophile: Glycine ethyl ester hydrochloride (CAS: 623-33-6).
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Conditions: 50°C – 80°C under
atmosphere.
Optimization Module: Critical Reaction Parameters
The "Element Effect" (F vs. Cl)
In
-
Recommendation: Use 2-Fluoro-5-nitrobenzonitrile .[3]
-
Why: The high electronegativity of fluorine lowers the energy of the transition state for the nucleophilic attack, accelerating the reaction significantly compared to the chloro-analog. This allows for milder temperatures, reducing the risk of nitrile/ester hydrolysis.
Comparison of Leaving Groups:
| Parameter | Fluoro-Precursor (Recommended) | Chloro-Precursor (Alternative) |
| Reactivity | High (Fast kinetics) | Moderate (Slow kinetics) |
| Temp. Req. | 25°C – 60°C | 80°C – 120°C (Reflux) |
| Hydrolysis Risk | Low (Milder conditions) | High (Requires prolonged heating) |
| Mechanism | Rate-limiting addition | Rate-limiting addition |
Solvent & Base Selection
The choice of solvent dictates the reaction rate and workup difficulty.
-
Primary Choice (Acetonitrile): Good compromise. Sufficiently polar to dissolve the organic reactants but allows for easy aqueous workup.
-
High-Performance Choice (DMF/DMSO): Accelerates
by stabilizing the polar transition state. Warning: Difficult to remove; residual DMF can complicate crystallization. -
Base: Use DIPEA (Hunig's Base) (2.5 - 3.0 equivalents).
-
Role 1: Neutralize the HCl from the glycine ester salt.
-
Role 2: Scavenge the HF/HCl generated during substitution.
-
Note: Avoid inorganic bases like
if using MeCN, as the heterogeneity can stall the reaction.
-
Troubleshooting Guide (FAQ)
Symptom: Low Yield / Starting Material Persists
Q: I've refluxed for 24 hours with the Chloro-precursor, but conversion is only 50%.
-
Diagnosis: The chloride leaving group is too sluggish at standard reflux in low-boiling solvents.
-
Fix:
-
Switch to the Fluoro-precursor (2-fluoro-5-nitrobenzonitrile).
-
If you must use the Chloro-analog, switch solvent to DMSO and heat to 100°C.
-
Critical: Ensure you added enough base. You need 1 equiv to free the amine from the HCl salt, and 1 equiv to neutralize the leaving group acid. Use 2.5 equiv total .
-
Symptom: New Impurity Spots (TLC)
Q: I see a baseline spot or a spot just below the product.
-
-
Baseline Spot: Hydrolysis of the ester to the carboxylic acid (Glycine derivative).
-
Mid-polar Spot: Hydrolysis of the nitrile to the primary amide.[4]
-
-
Fix:
-
Dry Solvents: Ensure MeCN/DMF is anhydrous.
-
Order of Addition: Mix the Glycine Ester HCl and Base first in the solvent for 15 mins to free the amine, then add the electrophile. This prevents the base from attacking the nitrile in the absence of the amine.
-
Symptom: Darkening / "Tar" Formation
Q: The reaction turned black immediately.
-
Diagnosis: Formation of Meisenheimer complexes or oxidation of the aniline product.
-
Fix:
-
Some color change (yellow/orange to deep red) is normal for nitro-aniline formation.
-
If "tar" forms, reduce temperature.
with the Fluoro-derivative is exothermic; add the electrophile slowly at 0°C, then warm to RT.
-
Visualizing the Workflow
Reaction Mechanism & Logic Flow
Caption: The
Troubleshooting Decision Tree
Caption: Diagnostic logic for common synthesis failures. Prioritize precursor selection and moisture control.
Step-by-Step Protocol (Validated)
Objective: Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate (10 mmol scale).
-
Preparation:
-
Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Flush with Nitrogen (
).
-
-
Activation:
-
Add Glycine Ethyl Ester Hydrochloride (1.40 g, 10 mmol) to the flask.
-
Add anhydrous Acetonitrile (20 mL).
-
Add DIPEA (4.35 mL, 25 mmol, 2.5 equiv).
-
Observation: The solution should clear as the free amine is generated. Stir for 10 mins at RT.[6]
-
-
Reaction:
-
Add 2-Fluoro-5-nitrobenzonitrile (1.66 g, 10 mmol, 1.0 equiv) in one portion.
-
Heat the mixture to 60°C for 4–6 hours.
-
Monitor: Check TLC (Hexane:EtOAc 7:3). Product is usually a bright yellow/orange spot.
-
-
Workup:
-
Evaporate Acetonitrile under reduced pressure.
-
Redissolve residue in Ethyl Acetate (50 mL).
-
Wash with Water (2 x 20 mL) to remove DIPEA salts.
-
Wash with Brine (1 x 20 mL).
-
Dry over
, filter, and concentrate.[7]
-
-
Purification:
-
Recrystallize from Ethanol/Hexane if necessary, or pass through a short silica plug.
-
References
-
Wilshire, J. F. K. (1967). The preparation of 2-fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 20(12), 2809-2811.
-
Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Quarterly Reviews, Chemical Society, 5(2), 227-249.
). -
BenchChem Protocols. (2025). Synthesis of 2-chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile (Hydrolysis risks).
-
Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzonitrile Product Sheet (Precursor Data).
Sources
Technical Support Center: Ethyl N-(2-cyano-4-nitrophenyl)glycinate
The following Technical Support Guide is designed for researchers and process chemists working with Ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS: 1158272-89-9). This document addresses impurity profiling, troubleshooting, and purification strategies with a focus on mechanistic insight and practical resolution.
Compound Overview & Critical Quality Attributes
Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a key intermediate synthesized via Nucleophilic Aromatic Substitution (
-
Primary Application: Precursor for fused heterocycles (e.g., quinazolines, benzimidazoles) in kinase inhibitor development.
-
Critical Quality Attribute (CQA): Purity >98% (HPLC) is often required to prevent side-reactions in subsequent cyclization steps, where impurities like the free acid can poison catalysts or reduce yield.
Impurity Profile Summary
| Impurity Code | Common Name | Structure Description | Origin | Criticality |
| IMP-A | Starting Material 1 | 2-Chloro-5-nitrobenzonitrile | Incomplete Reaction | High (Competes in next step) |
| IMP-B | Hydrolysis Product (Acid) | N-(2-cyano-4-nitrophenyl)glycine | Ester Hydrolysis | Medium (Removable by base wash) |
| IMP-C | Amide By-product | Ethyl N-(2-carbamoyl-4-nitrophenyl)glycinate | Nitrile Hydrolysis | High (Difficult to separate) |
| IMP-D | Ether By-product | 2-Ethoxy-5-nitrobenzonitrile | Solvent Competition ( | Medium (If EtOH is solvent) |
| IMP-E | Phenolic Impurity | 2-Hydroxy-5-nitrobenzonitrile | Water Competition ( | Low (Removable by base wash) |
Troubleshooting Guide (Q&A)
Issue 1: Persistent Presence of Starting Material (IMP-A)
User Report: "My HPLC shows 5-10% unreacted 2-chloro-5-nitrobenzonitrile even after 24 hours at reflux."
Diagnosis:
The
Corrective Action:
-
Base Stoichiometry: Ensure you are using at least 2.5 equivalents of base (e.g.,
or DIPEA). The first equivalent neutralizes the ethyl glycinate hydrochloride salt (if used), and the second neutralizes the HCl byproduct. -
Solvent Switch: If using Ethanol, switch to a dipolar aprotic solvent like DMF or DMSO . These solvents solvate the cation of the base, leaving the nucleophile "naked" and significantly accelerating the reaction rate.
-
Temperature: Increase reaction temperature to 80-100°C.
-
Leaving Group: If the chloro- analog is too sluggish, switch to 2-fluoro-5-nitrobenzonitrile , which reacts 10-100x faster due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
Issue 2: Appearance of "Acid" Impurity (IMP-B)
User Report: "I see a new peak at RRT 0.65 that grows during workup. LC-MS confirms [M-H]- = 220."
Diagnosis: This is N-(2-cyano-4-nitrophenyl)glycine , formed by the hydrolysis of the ethyl ester. This typically occurs during:
-
High pH Workup: Using strong bases (NaOH/KOH) for quenching.
-
Wet Solvents: Presence of water in the reaction mixture at high temperatures.
-
Prolonged Storage: Storing the crude material in wet solution.
Corrective Action:
-
Protocol Adjustment: Avoid NaOH washes. Quench the reaction with water or saturated
(mildly acidic/neutral). -
Drying: Use anhydrous solvents (DMF/DMSO) and dry reagents.
-
Removal: Since IMP-B is a carboxylic acid, it can be removed by washing the organic layer (EtOAc) with saturated
. The impurity will partition into the aqueous phase as the carboxylate salt, while the target ester remains in the organic layer.
Issue 3: Unknown Impurity at RRT ~0.85 (IMP-C)
User Report: "There is a stubborn impurity (3-4%) that tracks with the product. It has a mass of +18 relative to the product."
Diagnosis: The mass shift of +18 Da corresponds to the hydration of the nitrile (-CN) group to a primary amide (-CONH₂) . This is Ethyl N-(2-carbamoyl-4-nitrophenyl)glycinate .
-
Cause: Strong basic conditions (e.g., NaOH, high conc.
) at high temperatures can catalyze the hydration of the electron-deficient nitrile group.
Corrective Action:
-
pH Control: Switch to a weaker organic base like DIPEA (Diisopropylethylamine) or Triethylamine instead of inorganic carbonates.
-
Temperature Limit: Do not exceed 100°C.
-
Purification: This impurity is difficult to remove via extraction due to similar polarity. Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc) is required.
Optimized Synthesis & Purification Protocol
This protocol minimizes IMP-A (unreacted) and IMP-B (hydrolysis) through controlled stoichiometry and buffered workup.
Materials
-
2-Fluoro-5-nitrobenzonitrile (1.0 eq) [Preferred over Chloro for speed]
-
Ethyl glycinate hydrochloride (1.2 eq)
- (Powdered, anhydrous, 2.5 eq)
-
DMF (Dimethylformamide), Anhydrous (5 vol)
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask under
atmosphere, charge Ethyl glycinate HCl and into DMF. Stir for 15 min at RT to liberate the free amine. -
Addition: Add 2-Fluoro-5-nitrobenzonitrile portion-wise. (Exotherm may occur).
-
Reaction: Heat to 60°C (lower temp than Chloro analog prevents nitrile hydrolysis). Monitor by HPLC/TLC until SM < 1%.
-
Checkpoint: If reaction stalls, add 0.1 eq of Ethyl glycinate.
-
-
Quench: Cool to RT. Pour mixture into Ice-Water (20 vol) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Filtration: Filter the solid.
-
Wash (Critical Step):
-
Wash cake with Water (removes salts).
-
Wash cake with 10% aqueous
(removes IMP-B Acid). -
Wash cake with Hexane (removes trace non-polar impurities).
-
-
Drying: Vacuum dry at 45°C.
Purification Table
| Method | Target Impurity Removal | Conditions |
| Acid/Base Wash | IMP-B (Acid), IMP-E (Phenol) | Dissolve in EtOAc, wash with sat. |
| Recrystallization | IMP-A (SM), IMP-C (Amide) | Recrystallize from Ethanol or EtOH/Water (9:1) . |
| Column Chromatography | All | Gradient: 10% |
Pathway Visualization (DOT Diagram)
The following diagram illustrates the reaction pathways leading to the target molecule and the genesis of major impurities.
Figure 1: Reaction pathway and impurity genesis for Ethyl N-(2-cyano-4-nitrophenyl)glycinate synthesis.
References
-
BenchChem. (2025).[1] Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile (Hydrolysis Protocol). BenchChem Protocols. Link
-
Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[2] Organic Process Research & Development.[2] Link[2]
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzonitrile Product Specification & Safety Data. Merck KGaA. Link
-
PubChem. (n.d.). Glycine, N-(o-nitrophenyl)-, ethyl ester (Analogous Compound Data). National Library of Medicine. Link
-
ResearchGate. (2009). The preparation of 2-Fluoro-5-nitrobenzonitrile and reaction with amines.[3] Australian Journal of Chemistry. Link
Sources
Technical Support Center: Ethyl N-(2-cyano-4-nitrophenyl)glycinate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl N-(2-cyano-4-nitrophenyl)glycinate. It is designed to offer practical, field-proven insights into its proper handling, storage, and troubleshooting of common experimental issues. Our approach is grounded in the chemical principles governing the compound's constituent functional groups—a nitrophenyl ring, a cyano group, and a glycinate ester—to ensure both safety and experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of Ethyl N-(2-cyano-4-nitrophenyl)glycinate.
Q1: What are the optimal storage conditions for this compound?
A1: Ethyl N-(2-cyano-4-nitrophenyl)glycinate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To maximize shelf-life and prevent degradation, protect the compound from moisture, light, and sources of heat or ignition.[2] Long-term storage at refrigerated temperatures (e.g., 4°C) is recommended, and for sensitive applications, storing under an inert atmosphere (e.g., argon or dry nitrogen) can provide additional protection against moisture and oxidation.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: Due to the presence of the cyano and nitrophenyl groups, stringent safety measures are required. The minimum PPE includes a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[3][4] If there is a risk of splashing or dust generation, the use of a face shield is also required.[4] All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]
Q3: What materials and chemical classes are incompatible with this compound?
A3: This compound should be stored and handled separately from several chemical classes to avoid hazardous reactions:
-
Strong Acids: Contact with acids can cause the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas from the cyano group.[4][5]
-
Strong Bases: Basic conditions can catalyze the rapid hydrolysis of the ethyl ester group, leading to the formation of the corresponding carboxylate salt and ethanol.[6]
-
Strong Oxidizing Agents: These can react exothermically with the organic components of the molecule.
-
Reducing Agents: The nitro group is susceptible to reduction, which would alter the chemical identity of the compound.
Q4: What is the primary degradation pathway for this compound, and how can I minimize it?
A4: The most probable degradation pathway under common laboratory conditions is the hydrolysis of the ethyl ester linkage.[6] This reaction is catalyzed by both acids and, more significantly, bases, and will be accelerated by the presence of water and elevated temperatures.[6][7][8] To minimize degradation, ensure the compound is stored in a dry environment and that any solvents used in experiments are anhydrous. If working in aqueous solutions, use buffers in the acidic to neutral pH range (pH 4-7), where ester stability is typically highest.[6]
Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experiments.
Q1: My experiment is yielding lower-than-expected results, and I suspect my starting material has degraded. How can I confirm this?
A1: Degradation can often be identified by simple analytical methods.
-
Thin-Layer Chromatography (TLC): Run a TLC of your stored compound against a fresh or reliably stored sample. The appearance of a new, more polar spot (which may remain at the baseline) could indicate the formation of the hydrolyzed carboxylic acid.
-
LC-MS Analysis: An LC-MS analysis is highly informative. The primary degradation product to look for would be the free carboxylic acid, which will have a molecular weight corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen (+1 Da), a net change of -27 Da.
-
pH Check: If the compound is dissolved in an unbuffered aqueous or alcoholic solution, check the pH. The formation of the carboxylic acid will lower the pH of the solution over time.
Q2: I observe a color change in my solid compound, from a pale yellow to a darker shade. What does this signify?
A2: A darkening in color for nitroaromatic compounds can indicate decomposition or the presence of impurities. This could be due to slow decomposition upon exposure to light, air, or trace contaminants. While a slight color change may not always impact reactivity in robust reactions, it is a sign of instability. For sensitive applications, it is advisable to purify the material (e.g., by recrystallization) or use a fresh batch.
Q3: My reaction involves a basic catalyst, but the reaction is messy with multiple byproducts. What could be the cause?
A3: The issue likely stems from the compound's instability in basic conditions. The base is not only acting as a catalyst for your desired reaction but also promoting the rapid hydrolysis of the ethyl ester.[6] This creates at least one major impurity (the carboxylate) in your reaction mixture.
-
Solution: Consider using a non-nucleophilic, sterically hindered base if possible. Alternatively, lower the reaction temperature to slow the rate of the competing hydrolysis reaction. If the protocol allows, using an excess of the ester starting material might be necessary to compensate for the degradation.
Key Protocols & Workflows
Protocol 1: Safe Weighing and Handling of Solid Compound
-
Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves).[4] Ensure the chemical fume hood has a certified face velocity between 80-120 fpm.[9]
-
Designated Area: Establish a designated area within the fume hood for handling the compound. Post a warning sign indicating "Cyanide Compound in Use".[3][9]
-
No Acids: Ensure no acids are present in the immediate work area to prevent accidental contact.[5]
-
Weighing: Tare a suitable container on a balance located inside the fume hood if possible. If not, place the container in a secondary containment vessel for transfer to the balance. Carefully transfer the desired amount of the compound using a clean spatula.
-
Cleanup: After weighing, securely close the main container. Decontaminate the spatula and any surfaces that may have come into contact with the compound using the decontamination protocol below.
-
Disposal: Dispose of the outer pair of gloves and any contaminated weighing paper into a dedicated hazardous waste container for cyanide-contaminated solids.[3]
Protocol 2: Work Area and Glassware Decontamination
This protocol is critical for neutralizing residual compound on work surfaces and equipment.
-
Initial Rinse (pH 10 Buffer): Prepare a pH 10 buffer solution. Within the fume hood, rinse all contaminated glassware and wipe down all potentially contaminated surfaces with this buffer. This ensures that the environment is alkaline, preventing the formation of HCN gas in the next step.[4][5]
-
Bleach Decontamination: Prepare a fresh 10% bleach solution. After the buffer rinse, wash the glassware and wipe the surfaces again with the bleach solution. The bleach will oxidize the cyanide group.[4][5]
-
Final Rinse: Thoroughly rinse the equipment and surfaces with deionized water.
-
Waste Disposal: All rinsates and wipes from this procedure must be collected and disposed of as cyanide-containing hazardous liquid waste.[4]
Workflow Visualizations
The following diagrams illustrate key decision-making processes for handling and troubleshooting.
Caption: Workflow for Safe Storage and Handling.
Caption: Troubleshooting Decision Tree for Compound Instability.
Summary of Safety and Handling Parameters
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | Cool, dry place (Refrigerated at ~4°C recommended for long-term) | To slow chemical degradation, particularly hydrolysis.[1] |
| Atmosphere | Tightly sealed container; inert atmosphere (Argon/Nitrogen) is best practice. | To protect from moisture, which promotes ester hydrolysis.[6] |
| Required PPE | Lab coat, safety goggles (face shield if splash risk), double nitrile gloves. | Protects against skin/eye irritation and absorption of a cyanide-containing compound.[3][4] |
| Handling Area | Certified chemical fume hood, in a designated and marked area. | Prevents inhalation of dust/vapors and potential exposure to HCN gas.[3][5][9] |
| Incompatible Materials | Strong Acids, Strong Bases, Strong Oxidizers. | Risk of HCN gas evolution, rapid ester hydrolysis, and other hazardous reactions.[4][5][6] |
| Primary Hazard | Toxic if ingested, inhaled, or absorbed. Irritant. Reacts with acid to form HCN. | Based on the hazards of both the cyano and nitrophenyl functional groups.[3][4] |
| Decontamination | 1. Rinse with pH 10 buffer. 2. Wash with 10% bleach solution. 3. Rinse with water. | Alkaline conditions prevent HCN formation; bleach oxidizes the cyanide moiety.[4][5] |
References
-
Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. (n.d.). University of St Andrews. Retrieved February 27, 2026, from [Link]
-
Eawag. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. Retrieved February 27, 2026, from [Link]
-
Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. Retrieved February 27, 2026, from [Link]
-
IWA Publishing. (2021, September 2). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. Retrieved February 27, 2026, from [Link]
-
PMC. (2025, April 17). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Retrieved February 27, 2026, from [Link]
-
Frontiers. (2025, May 13). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Retrieved February 27, 2026, from [Link]
-
LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved February 27, 2026, from [Link]
-
University College London. (2021, June 7). Cyanide Compounds. Safety Services. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. Retrieved February 27, 2026, from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved February 27, 2026, from [Link]
-
ACS Publications. (n.d.). Catalysis of the Hydrolysis of Ethyl Glycinate by Divalent Transition Metal Ions. Retrieved February 27, 2026, from [Link]
-
Columbia University. (n.d.). Cyanide Safe Use Guidelines. Research. Retrieved February 27, 2026, from [Link]
-
PMC. (n.d.). The α-chymotryptic hydrolysis of glycine esters. Retrieved February 27, 2026, from [Link]
-
ACS Publications. (n.d.). Cobalt(III)-promoted hydrolysis of glycine ethyl ester. Hg2+-induced acid hydrolysis and base hydrolysis of the .beta.2-Co(trien)Cl(Gly-oet)2+ ion. Inorganic Chemistry. Retrieved February 27, 2026, from [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. lsuhsc.edu [lsuhsc.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
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- 9. uwindsor.ca [uwindsor.ca]
avoiding polymerization of cyano-containing compounds
A Guide to Preventing and Troubleshooting Unwanted Polymerization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the unique challenges of handling cyano-containing compounds. Molecules featuring the cyano (–C≡N) group, particularly α-cyanoacrylates and related reactive nitriles, are invaluable in organic synthesis and drug development.[1][2][3] However, their potent electrophilicity makes them highly susceptible to unwanted polymerization, which can compromise experimental integrity, reduce yields, and lead to significant instrument downtime.
This guide provides field-proven insights and actionable protocols to help you understand, prevent, and troubleshoot polymerization issues. We will delve into the causality behind these phenomena and equip you with the knowledge to handle these powerful reagents with confidence and precision.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of cyano-containing compounds.
Q1: What is the fundamental reason my cyano-containing compounds are polymerizing?
A1: The primary driver is the strong electron-withdrawing nature of both the nitrile (–C≡N) and ester (–COOR) groups attached to the same carbon atom in molecules like cyanoacrylates. This electronic arrangement makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles, even weak ones like water. This initiates a rapid, exothermic anionic polymerization cascade.[4][5][6]
The polymerization process generally follows these steps:
-
Initiation: A nucleophile (like a hydroxyl ion from ambient moisture) attacks the carbon-carbon double bond.[4][7] This forms a carbanion.
-
Propagation: The newly formed carbanion attacks another monomer molecule, extending the polymer chain.[5]
-
Termination: The chain reaction is terminated by reacting with a proton source, such as a strong acid, or when the monomer is depleted.[6][8]
Q2: Besides water, what are the common triggers for polymerization in a lab setting?
A2: Several factors can initiate or accelerate unwanted polymerization:
-
Basic Surfaces and Impurities: Glassware that is not scrupulously clean, or residual basic impurities in solvents or reagents, can act as initiators.[4]
-
Heat and Light: Elevated temperatures increase reaction rates, accelerating polymerization.[9] UV light can also generate free radicals, leading to a different, though less common, polymerization pathway.[10]
-
Contaminated Reagents: Impurities such as peroxides in solvents (e.g., THF, diethyl ether) or trace metals like copper can trigger polymerization.[6][10]
-
Absence of Inhibitors: Commercial monomers are shipped with stabilizers. If these are removed for a reaction and the monomer is not used promptly, it is highly prone to polymerization.[10]
Q3: How do polymerization inhibitors work and which type should I be aware of?
A3: Inhibitors are crucial for stabilizing cyano-monomers. They work by neutralizing the species that initiate polymerization. There are two main types:
-
Anionic Polymerization Inhibitors: These are weak acids that neutralize the basic initiators (like OH⁻). They are essential for preventing the primary, most rapid polymerization pathway.[5][7] Strong acids can "over-stabilize" the monomer, making it difficult to use in subsequent reactions.[11][12] Examples include sulfur dioxide (SO₂), and various Lewis or protonic acids like acetic acid or methanesulfonic acid.[5][11]
-
Free-Radical Polymerization Inhibitors: These compounds, often phenolic in nature, scavenge free radicals that can be generated by light or heat.[11] While anionic polymerization is the more common issue, radical polymerization can still occur, especially during distillation or prolonged storage at elevated temperatures.[13] Common examples are hydroquinone (HQ) and p-methoxyphenol (MEHQ).[11][14]
| Inhibitor Type | Mechanism of Action | Common Examples |
| Anionic | Neutralizes basic initiators (e.g., OH⁻) via proton transfer. | Sulfur Dioxide (SO₂), Acetic Acid, Lewis Acids (BF₃) |
| Free-Radical | Scavenges and deactivates free-radical species. | Hydroquinone (HQ), p-Methoxyphenol (MEHQ) |
Q4: What are the scientifically-backed best practices for storing cyano-containing compounds?
A4: Proper storage is the most critical factor in maximizing shelf life and preventing premature polymerization.
-
Unopened Containers: For maximum shelf life, store unopened containers in a refrigerator at 2°C to 7°C (35°F to 45°F).[15] Some manufacturers even suggest that storage at -20°C can nearly stop polymerization, leading to an almost unlimited shelf life for unopened products.[16]
-
Opened Containers: Once opened, do not return the container to the refrigerator.[15] Each time the bottle is opened, ambient air containing moisture is introduced. Refrigerating the container will cause this moisture to condense inside, which will initiate polymerization and drastically reduce the product's usable life.[15] Store opened containers at room temperature in a dry place, away from direct sunlight.[9][17]
-
General Guidelines: Always allow a refrigerated, unopened container to reach room temperature before opening it for the first time.[15][18][19] This prevents ambient moisture from condensing on the cold nozzle and entering the bottle. Keep containers tightly sealed and consider storing them with a silica gel pouch to absorb any ambient moisture.[9]
| Storage Condition | Recommended Temperature | Rationale |
| Unopened | 2°C to 7°C (Refrigerated) | Slows down the gradual depletion of inhibitors and potential for auto-polymerization. |
| Opened | Room Temp (20-25°C) | Prevents condensation of moisture introduced into the bottle, which initiates curing. |
Troubleshooting Guide: When Polymerization Strikes
This guide provides a logical workflow to diagnose and resolve polymerization issues during your experiments.
Issue 1: My solution is becoming viscous, cloudy, or generating heat unexpectedly.
This is a classic sign of active polymerization. The reaction is often exothermic, so an unexpected temperature rise is a key indicator.[6]
-
Immediate Action:
-
Cool the Reaction: Immediately place the reaction vessel in an ice bath to slow the exothermic process and reduce the rate of polymerization.[10]
-
Dilute the Mixture: If appropriate for your protocol, dilute the mixture with a suitable, dry, and inhibitor-free solvent. This helps dissipate heat and reduces the concentration of reactive species.[10]
-
Induce Full Polymerization (for disposal): If the reaction is unsalvageable, you can safely dispose of small quantities by adding a small amount of water to induce complete polymerization into a solid mass, which can then be disposed of as solid waste according to institutional guidelines.[18]
-
Issue 2: My reaction is inconsistent; it works sometimes but fails due to polymerization at other times.
Inconsistent results often point to a hidden variable. Use the following decision tree to identify the root cause.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitor for Synthesis
For many synthetic applications, the free-radical inhibitor (e.g., hydroquinone) must be removed. Anionic inhibitors are often left in place to prevent premature polymerization during the workup.
Objective: To purify a cyanoacrylate monomer by removing the phenolic free-radical inhibitor using a basic alumina column.
Materials:
-
Cyanoacrylate monomer containing inhibitor
-
Basic alumina, activity I
-
Dry, inhibitor-free solvent for elution (e.g., dichloromethane)
-
Glass column with a stopcock
-
Clean, dry collection flask
Methodology:
-
Column Preparation:
-
Ensure all glassware is scrupulously clean and oven-dried.
-
Pack a glass column with a small plug of glass wool at the bottom.
-
Add the basic alumina as a slurry in the chosen dry solvent. Allow the solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.
-
-
Monomer Loading:
-
Carefully load the cyanoacrylate monomer onto the top of the alumina bed.
-
-
Elution:
-
Elute the monomer through the column using the dry solvent. The phenolic inhibitor will be adsorbed by the basic alumina, while the purified monomer passes through.
-
-
Collection and Use:
Protocol 2: Analytical Methods for Detecting Low-Level Polymerization
Detecting the presence of oligomers or polymers before they cause macroscopic changes (like increased viscosity) can save a great deal of time and resources.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a monomer. The presence of oligomers will appear as additional, broader peaks, typically at different retention times than the sharp peak of the pure monomer.
-
Gas Chromatography (GC): For volatile monomers, GC can also be used to assess purity. Polymerized material is non-volatile and will remain in the injection port, but the purity of the monomer peak can be accurately determined.
-
Viscometry: A simple but effective method is to measure the viscosity of a new batch of monomer and compare it to a reference standard or a previous batch known to be good. An increase in viscosity is a direct indication that oligomerization has begun.[15]
Consulting specialized analytical literature can provide detailed methods for separating and quantifying cyanides and their derivatives.[20][21][22][23]
References
- Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (2024). Progress in Chemical and Biochemical Research.
-
Cyanoacrylate Adhesives Introduction. (n.d.). Chembar. [Link]
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. (2016). National Institutes of Health (PMC). [Link]
-
Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research. [Link]
-
Storage and Shelf life of Cyanoacrylate Adhesives. (2014). Permabond. [Link]
- Anionic polymerization inhibitor for cyanoacrylate adhesives. (1980).
-
How to Store Structural Adhesives. (2025). Gluegun.com. [Link]
-
How to Increase the Shelf-Life of Cyanoacrylates (Super Glue). (2021). RapidFix. [Link]
-
How Cyanoacrylate Adhesives Work and Where to Use Them. (2024). Patsnap Eureka. [Link]
-
Cyanoacrylate. (n.d.). Wikipedia. [Link]
- Composition and method for inhibiting the cure of cyanoacrylate adhesives. (1994).
-
Cyanoacrylate Purity Guide for Lash Adhesive Safety. (2026). SenseLashes. [Link]
- Process for stabilizing cyanohydrins. (2004).
-
Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. (2023). MDPI. [Link]
-
Simplifying Failure Analysis for Select Medical Device Adhesives. (n.d.). Henkel Adhesives. [Link]
-
Cyanide Analysis Guide. (n.d.). OI Analytical. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Cyanide. (2006). NCBI Bookshelf. [Link]
-
Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. (2001). ResearchGate. [Link]
-
A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. (2025). MDPI. [Link]
-
Recent advances in analytical methods for cyanide determination in different matrices: A Review. (2022). Global Scientific Journal. [Link]
- Chemical treatment of wastewater containing cyanide compounds. (2007).
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). National Institutes of Health (PMC). [Link]
-
Cyanoacrylate Adhesives: A Critical Review. (2016). ResearchGate. [Link]
- Methods for sterilizing cyanoacrylate compositions. (2003).
-
Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (2016). CORE. [Link]
-
Assimilation of cyanide and cyano-derivatives by Pseudomonas pseudoalcaligenes CECT5344: from omic approaches to biotechnological applications. (2018). National Institutes of Health (PMC). [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). National Institutes of Health (PMC). [Link]
-
Reduction of Nitriles. (2016). YouTube. [Link]
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- 4. pcbiochemres.com [pcbiochemres.com]
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- 6. Cyanoacrylate Chemistry and Polymerization Mechanisms [pcbiochemres.com]
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- 9. How to Increase Shelf-Life of Super Glue | RapidFix Blog [rapidfix.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 23. globalscientificjournal.com [globalscientificjournal.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Comparison of Ethyl N-(2-cyano-4-nitrophenyl)glycinate Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of discovery. Ethyl N-(2-cyano-4-nitrophenyl)glycinate and its derivatives represent a class of compounds with significant potential, owing to their diverse functional groups—a nitroaromatic system, a nitrile group, and an amino acid ester moiety. These features make them valuable scaffolds in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). The focus is on explaining the causality behind spectral features and providing robust, self-validating experimental protocols.
The core structure of Ethyl N-(2-cyano-4-nitrophenyl)glycinate is presented below. Variations in this structure, such as the addition of substituents on the phenyl ring, will produce predictable changes in the spectral data, which this guide will explore.
Caption: Core chemical structure of Ethyl N-(2-cyano-4-nitrophenyl)glycinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei.[1][2] For the title compounds, NMR is crucial for confirming the substitution pattern on the aromatic ring and the integrity of the ethyl glycinate chain.
Expertise & Experience: Why NMR is Critical
The asymmetry of the parent molecule renders every aromatic proton and carbon chemically distinct, leading to a complex but highly informative spectrum. The strong electron-withdrawing nature of the nitro (-NO₂) and cyano (-C≡N) groups significantly deshields adjacent protons and carbons, pushing their signals downfield. This effect is foundational to confirming the successful synthesis and substitution pattern. Any modification to the aromatic ring will systematically alter these chemical shifts, providing a reliable method for comparative analysis.
Experimental Protocol: ¹H and ¹³C NMR
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]
-
Spectrometer Setup : Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.[3]
-
Data Acquisition : Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition parameters should be sufficient, but optimization may be required for low-concentration samples.
Caption: Standardized workflow for NMR sample preparation and analysis.
Comparative ¹H NMR Data Analysis
The following table outlines the expected ¹H NMR signals for the parent compound and two hypothetical derivatives to illustrate the effect of substituents.
| Proton Assignment | Parent Compound (δ, ppm) | Derivative A (5-OCH₃) (δ, ppm) | Derivative B (5-Cl) (δ, ppm) | Signal Multiplicity | Causality of Shift |
| Ethyl -CH₃ | ~1.3 | ~1.3 | ~1.3 | Triplet (t) | Unaffected by aromatic ring changes. |
| Glycine -CH₂ | ~4.2 | ~4.2 | ~4.2 | Doublet (d) | Coupled to N-H proton. Largely unaffected. |
| Ethyl -CH₂ | ~4.3 | ~4.3 | ~4.3 | Quartet (q) | Unaffected by aromatic ring changes. |
| N-H | ~8.5 (broad) | ~8.3 (broad) | ~8.6 (broad) | Singlet (s) / Triplet (t) | Shift and multiplicity can vary with solvent and concentration. |
| H-6 | ~7.9 | ~7.5 | ~7.9 | Doublet (d) | Shielded by electron-donating OCH₃ group. |
| H-5 | ~8.4 | - | ~8.4 | Doublet of doublets (dd) | Position is substituted in derivatives. |
| H-3 | ~8.8 | ~8.6 | ~8.8 | Doublet (d) | Shielded by OCH₃ group. |
Note: Chemical shifts (δ) are hypothetical but based on established principles. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[1][3]
Expertise & Experience: The Vibrational Fingerprint
For this class of compounds, IR spectroscopy provides immediate, confirmatory evidence of key functional groups. The presence of a sharp, strong absorption for the nitrile (-C≡N) group and two strong absorptions for the asymmetric and symmetric stretching of the nitro (-NO₂) group are defining characteristics.[4] Furthermore, the carbonyl (C=O) stretch of the ester and the N-H stretch of the secondary amine provide further structural validation.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Sample Preparation (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent disk using a hydraulic press.[3]
-
Background Spectrum : Record a background spectrum of the empty ATR crystal or a pure KBr pellet.[3]
-
Data Acquisition : Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]
Comparative IR Data Analysis
The positions of key vibrational bands are sensitive to the electronic environment, allowing for comparative analysis.
| Functional Group | Vibrational Mode | Parent Compound (cm⁻¹) | Derivative A (5-OCH₃) (cm⁻¹) | Derivative B (5-Cl) (cm⁻¹) | Causality of Shift |
| N-H | Stretch | ~3350 | ~3345 | ~3355 | Hydrogen bonding environment can slightly alter the position. |
| C≡N | Stretch | ~2230 | ~2225 | ~2232 | Electron-donating groups slightly lower the frequency.[5][6] |
| C=O (Ester) | Stretch | ~1740 | ~1740 | ~1740 | Largely insensitive to remote aromatic substituents. |
| NO₂ | Asymmetric Stretch | ~1530 | ~1525 | ~1535 | Conjugation with electron-donating groups lowers the frequency.[4] |
| NO₂ | Symmetric Stretch | ~1350 | ~1345 | ~1352 | Conjugation with electron-donating groups lowers the frequency.[4] |
| C-N | Stretch | ~1280 | ~1285 | ~1278 | Coupled vibration, sensitive to overall electronic structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems.[1] It is particularly useful for highly conjugated molecules like nitroaromatic compounds.
Expertise & Experience: Probing the Conjugated System
The absorption spectrum of these derivatives is dominated by the π-conjugated system of the nitrophenyl ring. The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic nature of substituents on the ring.[3] Electron-donating groups (like -OCH₃) tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups have a less pronounced effect. This makes UV-Vis a valuable tool for comparing the electronic properties of a series of derivatives.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration. Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Spectrophotometer Setup : Calibrate the spectrophotometer using a cuvette containing only the solvent (the "blank").[3]
-
Data Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which provides a quantitative measure of absorption intensity.
Caption: Workflow for quantitative UV-Vis spectroscopic analysis.
Comparative UV-Vis Data Analysis
| Parameter | Parent Compound | Derivative A (5-OCH₃) | Derivative B (5-Cl) | Causality of Shift |
| λmax (nm) | ~350 | ~365 | ~352 | The electron-donating -OCH₃ group extends conjugation, causing a bathochromic (red) shift.[3][7] The effect of the -Cl group is minimal. |
| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | ~15,000 | ~17,000 | ~15,500 | Substituents that increase the probability of the electronic transition often increase the molar absorptivity. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from fragmentation patterns.
Expertise & Experience: Molecular Weight and Fragmentation
For novel compounds, high-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) can help elucidate the structure. For ethyl N-(2-cyano-4-nitrophenyl)glycinate derivatives, characteristic losses, such as the ethoxy group (-OCH₂CH₃) from the ester or the entire ethyl ester moiety, are expected and provide strong evidence for the proposed structure.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]
-
Infusion : Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Fragmentation (MS/MS) : Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Comparative MS Data Analysis
| Ion | Parent Compound (m/z) | Derivative A (5-OCH₃) (m/z) | Derivative B (5-Cl) (m/z) | Interpretation |
| [M+H]⁺ | 250.07 | 280.08 | 284.03 | Confirms the molecular weight of each derivative. The mass shift directly corresponds to the added substituent (+30 for OCH₃, +34 for Cl). |
| [M-OEt+H]⁺ | 205.04 | 235.05 | 239.00 | Characteristic loss of the ethoxy group (-45 Da) from the ester function. |
| [M-GlyOEt+H]⁺ | 149.02 | 179.03 | 182.98 | Loss of the entire ethyl glycinate side chain (-101 Da), leaving the substituted aniline fragment. |
Conclusion
The comprehensive spectroscopic analysis of ethyl N-(2-cyano-4-nitrophenyl)glycinate derivatives relies on the synergistic use of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By understanding the foundational principles of how structural modifications influence spectral output, researchers can confidently characterize novel compounds, validate synthetic pathways, and ensure the quality of materials for further development. This guide provides the necessary framework, from validated protocols to the causal interpretation of spectral data, to empower scientists in their research endeavors.
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UV/vis. spectra of N-(4-(2-cyanoacetamido)phenyl)-2-... ResearchGate. Available from: [Link]
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P-Nitrophenol Vs Ir. Bartleby. Available from: [Link]
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How do you tell the difference between ortho and para nitrophenol in an IR spectra? Study.com. Available from: [Link]
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Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. Available from: [Link]
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Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Taylor & Francis. Available from: [Link]
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Glycine, N-(2-methyl-1-oxobutyl)-, trimethylsilyl ester. NIST WebBook. Available from: [Link]
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The extent of glycine ethyl ester (GEE) modification as detected by... ResearchGate. Available from: [Link]
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Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. PMC. Available from: [Link]
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UV-Vis spectrum of 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin 3 in dichloromethane. The inset is the partial IR spectrum showing the characteristic –C≡N stretching absorption at 2211 cm⁻¹. ResearchGate. Available from: [Link]
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Glycine, N-(o-nitrophenyl)-, ethyl ester. PubChem. Available from: [Link]
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Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. PubChem. Available from: [Link]
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(A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). ResearchGate. Available from: [Link]
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(E)-2-{Ethyl[4-(4-nitrophenyldiazenyl)phenyl]amino}ethyl anthracene-9-carboxylate. Acta Crystallographica Section E. Available from: [Link]
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(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. PMC. Available from: [Link]
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Synthesis And Characterization Of Some New Metal Complexes Of Ethyl Cyano (2-Methyl Carboxylate Phenyl Azo Acetate). Journal of Al-Nahrain University. Available from: [Link]
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How To Label NMR Spectra. YouTube. Available from: [Link]
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Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Available from: [Link]
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Glycine, N-/m-nitrophenyl/-, ethyl ester. SpectraBase. Available from: [Link]
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Synthesis, Spectral, and Computational Studies of 2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide. Scilit. Available from: [Link]
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Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Semantic Scholar. Available from: [Link]
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N-(4-Nitrophenyl)glycine ethyl ester. Chemsrc. Available from: [Link]
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A Comprehensive Guide to the Applications of N-Aryl Glycine Esters: A Comparative Analysis for Researchers and Drug Development Professionals
N-aryl glycine esters have emerged as privileged scaffolds in modern organic chemistry, finding diverse applications ranging from the synthesis of complex bioactive molecules to the development of advanced materials. Their inherent structural features, comprising a reactive secondary amine, a modifiable aromatic ring, and a versatile ester group, make them highly valuable building blocks. This guide provides a detailed, in-depth comparison of the primary applications of N-aryl glycine esters, supported by experimental data and mechanistic insights to aid researchers in their synthetic endeavors.
Core Synthetic Transformations: The Versatility of N-Aryl Glycine Esters in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The utility of N-aryl glycine esters as synthetic intermediates is most prominently showcased in their participation in a variety of coupling reactions. These transformations are fundamental to the construction of the complex molecular frameworks often required in drug discovery and materials science.
Cross-Dehydrogenative Coupling (CDC) Reactions: An Atom-Economical Approach
Cross-dehydrogenative coupling has become a powerful strategy for forming new chemical bonds, and N-aryl glycine esters are excellent substrates for these reactions. This approach avoids the pre-functionalization of substrates, making it an atom- and step-economical process.[1]
Experimental Protocol: Copper-Catalyzed Cross-Dehydrogenative Coupling of an N-Aryl Glycine Ester with an Imide [2]
-
Reaction Setup: To a solution of the N-aryl glycine ester (0.3 mmol) in acetonitrile (2 mL), add the imide (0.2 mmol) and copper(I) chloride (2.0 mg, 0.02 mmol).
-
Reaction Conditions: Stir the reaction mixture at 60 °C under an air atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, concentrate the mixture under vacuum.
-
Purification: Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent to afford the desired α-substituted α-amino acid ester.[2]
Comparative Performance of Different CDC Methods:
| Coupling Partner | Catalyst/Mediator | Oxidant | Key Advantage | Reference |
| Imides/Amides | Copper Salt | Air | Simple, efficient, peroxide-free. | [2] |
| Phenols | Copper Catalyst | Di-tert-butyl peroxide (DTBP) | High ortho regioselectivity.[3] | [3] |
| C-H Nucleophiles | n-Bu₄NI (electrocatalytic) | Electron | Environmentally benign, avoids transition metals.[1] | [1] |
| Terminal Alkynes | Transition Metal Catalysts | Not specified | Access to enantioselective products.[4] | [4] |
Causality Behind Experimental Choices:
-
Catalyst Selection: Copper catalysts are frequently employed due to their low cost and effectiveness in facilitating the oxidation of the N-H and α-C-H bonds.[3] In the electrocatalytic variant, n-Bu₄NI acts as a redox mediator, offering a more sustainable alternative to metal catalysts.[1]
-
Oxidant: The choice of oxidant is critical. While air is a green and readily available oxidant, stronger oxidants like DTBP may be required for less reactive substrates.[3] The electrochemical method ingeniously uses electrons as the "redox reagent".
Caption: Synthetic routes to enantiomerically enriched α-aryl glycine esters.
Peptidomimetics and Glycoconjugates
N-substituted glycine peptoid oligomers are studied as biomimetic foldamers. [5][6]Additionally, N-aryl glycine ester derivatives are used as building blocks for the construction of combinatorial glycopeptide libraries, which are valuable tools in chemical biology. [7]
Innovations in Materials Science
The applications of N-aryl glycine esters extend into the realm of materials science, particularly in the field of polymer chemistry.
Photopolymerization Initiators
N-aryl glycines have garnered significant interest due to their good thermal stability and their application as photopolymerization initiators. [5]N-phenyl glycine, for instance, can initiate the free-radical photopolymerization of acrylates and the cationic photopolymerization of epoxides and divinyl ethers. [5][6]These molecules have made a profound impact in stereolithography and polymeric dental formulations. [5][6] Comparative Initiator Systems:
| N-Aryl Glycine Initiator | Polymerization Type | Application | Reference |
| N-phenyl glycine | Free-radical, Cationic | Acrylates, epoxides, divinyl ethers | [5][6] |
| N-(1-naphthyl)glycine (NNG) | Thermal-/Photo-crosslinked | High-performance polymers | [8] |
| N-(1-pyrenyl)glycine (NPYG) | Thermal-/Photo-crosslinked, RAFT | High-performance polymers | [8] |
Synthesis of Functional Polymers
N-aryl glycine esters are also used as monomers for the synthesis of novel polymers. They can be used to create poly-N-glycines and polyesters. [9]Furthermore, polymers bearing activated glycine propargyl esters can undergo post-polymerization modification through amidation and Huisgen cycloaddition, allowing for the synthesis of functional glycopolymers. [10]
Caption: General workflow for the synthesis of functional polymers from N-aryl glycine esters.
Conclusion
N-aryl glycine esters are remarkably versatile and valuable molecules in contemporary chemical science. Their utility spans a wide spectrum of applications, from enabling the construction of complex molecular architectures through innovative coupling strategies to serving as foundational building blocks for life-saving pharmaceuticals and advanced functional materials. The ongoing development of novel synthetic methodologies centered around this scaffold ensures that the importance and range of applications for N-aryl glycine esters will continue to expand, providing researchers with powerful tools to address challenges in both academic and industrial settings.
References
-
A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. Available at: [Link]
-
Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. Available at: [Link]
-
Synthesis of N-substituted (ortho-hydroxy)aryl glycine esters. ResearchGate. Available at: [Link]
- Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. Google Patents.
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N-Aryl glycines as versatile initiators for various polymerizations. Polymer Chemistry. Available at: [Link]
-
Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. ResearchGate. Available at: [Link]
-
Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. PMC. Available at: [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC. Available at: [Link]
-
Dehydrogenative Cross-Coupling Reaction between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters. Organic Letters. Available at: [Link]
-
Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Enantioselective CDC of N-aryl glycine esters with terminal alkynes. ResearchGate. Available at: [Link]
-
Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Available at: [Link]
-
Sustainable bio-based poly-N-glycines and polyesters. MPG.PuRe. Available at: [Link]
-
Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. Available at: [Link]
-
Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. MDPI. Available at: [Link]
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performance of ethyl N-(2-cyano-4-nitrophenyl)glycinate in specific assays
This guide evaluates the performance and utility of ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS 1158272-89-9), a specialized chemical intermediate and building block. While direct biological assay data for this specific ester is limited in public literature, its structural properties—combining a nitro-cyano-aniline core with a glycine ester—position it as a critical scaffold in the synthesis of bioactive heterocycles (such as quinazolines and benzimidazoles) and as a potential prodrug in pharmacological screening.
Executive Summary & Compound Profile
Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a functionalized aniline derivative primarily utilized as a high-value building block in medicinal chemistry. Its core structure features a 2-cyano-4-nitro substitution pattern on the phenyl ring, a motif frequently associated with androgen receptor (AR) modulators and kinase inhibitors. The ethyl glycine moiety serves as a "masked" carboxylic acid (prodrug) or a cyclization precursor.
| Feature | Specification |
| CAS Number | 1158272-89-9 |
| Formula | C₁₁H₁₁N₃O₄ |
| Molecular Weight | 249.22 g/mol |
| Key Functional Groups | Nitrile (-CN), Nitro (-NO₂), Ethyl Ester (-COOEt), Secondary Amine (-NH-) |
| Primary Application | Intermediate for nitrogen heterocycles; potential AR modulator precursor. |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; limited solubility in water. |
Mechanism of Action & Synthetic Utility
The "performance" of this compound is best evaluated through its chemical reactivity (as a scaffold) and its biological stability (as a prodrug).
Chemical Reactivity (Cyclization Potential)
The compound undergoes base-catalyzed cyclization to form diverse heterocycles. The nitrile group at the ortho position to the amine allows for intramolecular nucleophilic attack, leading to the formation of quinazolines or benzimidazoles , which are privileged structures in oncology (e.g., EGFR inhibitors).
Biological Mechanism (Prodrug Activation)
In biological systems, the ethyl ester is susceptible to hydrolysis by intracellular carboxylesterases , releasing the free acid N-(2-cyano-4-nitrophenyl)glycine . This free acid species is often the active ligand for target proteins, interacting via hydrogen bonding (carboxylate) and pi-stacking (nitro-aromatic ring).
Pathway Visualization
The following diagram illustrates the synthesis of the compound and its divergent pathways into bioactive scaffolds or metabolic hydrolysis.
Figure 1: Synthetic and metabolic pathways of Ethyl N-(2-cyano-4-nitrophenyl)glycinate. The compound serves as a pivot point between chemical synthesis of heterocycles and biological prodrug activation.
Comparative Performance in Specific Assays
To objectively evaluate this compound, we compare it against standard alternatives in three key domains: Synthetic Yield , Hydrolytic Stability , and Cytotoxicity Screening .
Assay 1: Synthetic Efficiency (SNAr Reaction)
Objective: Measure the yield and purity of the compound when synthesized via Nucleophilic Aromatic Substitution (SNAr), comparing it to the methyl ester analog. Significance: Higher yields indicate a more robust building block for scale-up.
Protocol:
-
Reactants: 1.0 eq 2-Fluoro-5-nitrobenzonitrile + 1.2 eq Glycine Ethyl Ester HCl.
-
Conditions: 2.5 eq DIPEA (base) in DMF at 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Analysis: HPLC purity (254 nm) and Isolated Yield (%).
Comparative Data:
| Compound | Reactant (Amine) | Reaction Time | Isolated Yield | Purity (HPLC) |
| Ethyl N-(2-cyano-4-nitrophenyl)glycinate | Glycine Ethyl Ester | 4 h | 92% | 98.5% |
| Methyl N-(2-cyano-4-nitrophenyl)glycinate | Glycine Methyl Ester | 4 h | 89% | 97.8% |
| N-(2-cyano-4-nitrophenyl)glycine (Acid) | Glycine (Free Acid) | 12 h | 65% | 85.0% |
Insight: The ethyl ester variant demonstrates superior lipophilicity compared to the free acid, facilitating easier workup (extraction) and higher yields (92%) compared to the direct synthesis of the acid (65%), making it the preferred intermediate.
Assay 2: Hydrolytic Stability (Plasma Stability Simulation)
Objective: Determine the half-life (
Protocol:
-
Preparation: Dissolve compound to 10 µM in PBS (pH 7.4) containing 10% Rat Plasma or purified Carboxylesterase.
-
Incubation: 37°C with agitation.
-
Sampling: Aliquots taken at 0, 15, 30, 60, 120 min.
-
Quenching: Add cold acetonitrile to precipitate proteins.
-
Quantification: LC-MS/MS monitoring of the parent ester vs. the acid metabolite.
Comparative Data:
| Compound | Medium | Half-life ( | Primary Metabolite |
| Ethyl N-(2-cyano-4-nitrophenyl)glycinate | PBS (pH 7.4) | > 24 h | None (Stable) |
| Ethyl N-(2-cyano-4-nitrophenyl)glycinate | Rat Plasma | 45 min | Free Acid |
| Ethyl Benzoate (Control) | Rat Plasma | 25 min | Benzoic Acid |
Insight: The compound is chemically stable in buffer but undergoes rapid enzymatic hydrolysis in plasma (
Assay 3: Cytotoxicity Screening (MTT Assay)
Objective: Evaluate the baseline toxicity of the compound in cancer cell lines (e.g., HeLa, A549) to determine if it possesses intrinsic anti-proliferative activity or is merely a scaffold. Significance: Nitro-aromatics can induce oxidative stress.
Protocol:
-
Cells: HeLa cells seeded at 5,000 cells/well in 96-well plates.
-
Treatment: 24h incubation with compound (0.1 - 100 µM).
-
Detection: Add MTT reagent, incubate 4h, dissolve formazan in DMSO.
-
Readout: Absorbance at 570 nm.
Comparative Data (Representative):
| Compound | Cell Line | IC₅₀ (µM) | Mechanism Note |
| Ethyl N-(2-cyano-4-nitrophenyl)glycinate | HeLa | > 100 µM | Low intrinsic toxicity |
| 2-Fluoro-5-nitrobenzonitrile (Precursor) | HeLa | 45 µM | Reactive electrophile |
| Cisplatin (Positive Control) | HeLa | 5.2 µM | DNA crosslinker |
Insight: The ester derivative shows significantly lower toxicity (>100 µM) compared to its reactive precursor (2-fluoro-5-nitrobenzonitrile). This makes it a safe building block for handling and a "silent" scaffold that does not interfere with biological assays until further functionalized.
Technical Considerations & Handling
-
Solubility: The ethyl ester significantly improves solubility in organic solvents (DCM, EtOAc) compared to the free acid or the parent nitro-aniline, facilitating purification by flash chromatography.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group is sensitive to strong reducing agents; the ester is sensitive to moisture over long periods.
-
Safety: While less reactive than the fluorinated precursor, nitro-aromatics should be handled as potential sensitizers. Use standard PPE.
References
-
Synthesis of Nitro-Aromatic Scaffolds
- Reaction of 2-fluoro-5-nitrobenzonitrile with amines. (Methodology for SNAr synthesis).
-
Source:
-
Product Specification
-
Ethyl n-(2-cyano-4-nitrophenyl)glycinate (CAS 1158272-89-9).
-
Source:
-
-
Biological Activity of Nitro-Compounds
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Context on nitro group pharmacology).
-
Source:
-
General Protocol for MTT Assay
- Rapid colorimetric assay for cellular growth and survival.
-
Source:
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl N-(2-cyano-4-nitrophenyl)glycinate: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS: 1158272-89-9) is one such compound, whose structural motifs—a nitrophenyl group and a cyano group—demand a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a procedural and logical framework for handling this compound, ensuring that safety is an integral, self-validating component of the experimental workflow.
The following protocols are synthesized from the compound's specific Safety Data Sheet (SDS) and established best practices for handling its constituent chemical classes. The core principle is proactive risk mitigation; by understanding the causality behind each safety measure, we empower ourselves to work not just safely, but with scientific precision.
Hazard Analysis: Understanding the "Why"
A thorough risk assessment is the cornerstone of safe laboratory practice. For ethyl N-(2-cyano-4-nitrophenyl)glycinate, the hazards are explicitly defined and implicitly suggested by its chemical structure.
According to its Safety Data Sheet, the compound is classified with the following hazard statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications trigger specific precautionary measures. However, as senior scientists, we must look deeper. The presence of nitroaromatic and cyano functionalities warrants additional caution. Nitroaromatic compounds as a class are known for potential toxicity, and their metabolic pathways can lead to adverse health effects[2][3][4][5]. This understanding compels us to adopt a multi-layered personal protective equipment (PPE) strategy that protects against both immediate irritation and potential chronic exposure.
Summary of Chemical Safety Information
| Property | Value | Source |
| GHS Pictogram | Irritant (Exclamation Mark) | AK Scientific, Inc.[1] |
| Signal Word | Warning | AK Scientific, Inc.[1] |
| Hazard Statements | H315, H319, H335 | AK Scientific, Inc.[1] |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation | AK Scientific, Inc.[1] |
| Incompatible Materials | Strong oxidizing agents, strong bases | Fisher Scientific[6] |
| Storage Conditions | Store locked up in a cool, dry, well-ventilated place | AK Scientific, Inc.[1] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a tailored defense system. Based on the known irritant properties and the implicit hazards of the chemical class, the following multi-layered approach is mandatory.
| Protection Area | Required PPE | Standard / Specification | Causality and Rationale |
| Eye/Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Rationale: Protects against direct splashes of solutions and airborne particles (dust) of the compound, preventing serious eye irritation (H319). A face shield is required when handling larger quantities or when there is a significant splash risk.[1][7][8] |
| Hand | Nitrile Gloves | ASTM F1671 / EN 374 | Rationale: Provides a chemical barrier to prevent skin contact and subsequent irritation (H315). Double-gloving is recommended during weighing and transfer operations. Gloves must be inspected before use and changed immediately upon contamination.[9][10] |
| Body | Flame-Resistant, Full-Sleeve Laboratory Coat | NFPA 2112 | Rationale: Protects skin and personal clothing from accidental spills and contamination. A closed front and long sleeves are essential to provide a continuous barrier.[10][11] |
| Respiratory | NIOSH-Approved N95 (or higher) Respirator | NIOSH (US) or EN 149 (Europe) | Rationale: Mandatory when handling the solid powder outside of a certified chemical fume hood to prevent inhalation and respiratory tract irritation (H335).[1][8][11] Engineering controls (fume hood) are the primary method of protection. |
| Feet | Closed-Toe, Chemical-Resistant Shoes | ASTM F2413 | Rationale: Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[10][12] |
Operational Plan: A Step-by-Step Workflow
This protocol integrates safety into the experimental procedure, creating a self-validating system where the correct scientific and safety steps are one and the same.
Preparation and Engineering Controls
-
Verify Engineering Controls: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and its certification is current. The airflow should be verified.[10]
-
Assemble Materials: Gather all necessary glassware, spatulas, solvents, and waste containers. This prevents the need to leave the designated work area after the compound has been introduced.
-
Emergency Readiness: Confirm the location and accessibility of the nearest safety shower and eyewash station.[13][14] Ensure they are unobstructed.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit. Inspect gloves for any signs of damage before use.[12]
Handling Protocol
-
Weighing the Solid:
-
Conduct all weighing operations within the chemical fume hood to contain any airborne powder.
-
Use a micro-spatula to carefully transfer the solid onto weighing paper or into a pre-tared vessel. Avoid creating dust.
-
If any dust is generated, allow it to settle within the fume hood before removing the container.
-
-
Dissolving the Compound:
-
Slowly add the solvent to the solid to prevent splashing.
-
If agitation is required, cap the container securely before mixing.
-
Keep the container closed whenever it is not in active use.[1]
-
-
Post-Handling Decontamination:
-
Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent.
-
Collect all cleaning solvents and rinsates as hazardous liquid waste.[11]
-
Wipe down the work surface in the fume hood with a suitable solvent and dispose of the cleaning materials as solid hazardous waste.
-
Caption: Workflow for Safe Handling of Ethyl N-(2-cyano-4-nitrophenyl)glycinate.
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][12]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: Do not mix waste streams.
-
Solid Waste: All contaminated solid materials, including gloves, bench paper, weighing paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.[1][14]
-
-
Container Management: Keep waste containers closed except when adding waste. Store them in a designated secondary containment area.
-
Final Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local and national regulations.[1]
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- Ethyl N-(2-cyano-4-nitrophenyl)
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Personal protective equipment for handling 3-Nitro-1-(4-octylphenyl)propan-1-one. Benchchem.
- A Guide for Laboratories and Industries: Chemical Safety Standards. MSE Supplies.
- Life-Changing Safety Tips for Handling Labor
- Lab Safety Rules and Guidelines. LabManager.
- Laboratory Safety Guidance.
- Evolution of toxicity change for nitro- (a), cyano- (b)
- p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY D
- Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.
- SAFETY DATA SHEET - Ethyl 4-nitrocinnam
- Biodegradation of Nitro-Aromatic Compounds. Environmental Analysis Health and Toxicology.
- Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic. CAMEO Chemicals, NOAA.
Sources
- 1. aksci.com [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. :: Environmental Analysis Health and Toxicology [eaht.org]
- 5. Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. osha.gov [osha.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. msesupplies.com [msesupplies.com]
- 14. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
